molecular formula C31H30Cl3N7O2 B2520054 THZ1 Dihydrochloride

THZ1 Dihydrochloride

Cat. No.: B2520054
M. Wt: 639.0 g/mol
InChI Key: AJTGQOACYBCREM-QVLKBJGCSA-N
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Description

Historical Context and Initial Discovery as a Covalent Inhibitor

The discovery of THZ1 was a notable advancement in the field of kinase inhibitors. harvard.edu It was identified through a cell-based screening and kinase selectivity profiling of an in-house library of ATP-site-directed kinase inhibitors. tandfonline.com This research led to the characterization of THZ1 as the first-in-class covalent inhibitor of CDK7. harvard.edutandfonline.com

What sets THZ1 apart is its novel mechanism of action. It forms a covalent bond with a specific cysteine residue, Cys312, located outside of the canonical ATP-binding pocket of the CDK7 enzyme. tandfonline.comapexbt.comselleckchem.com This irreversible binding provides a high degree of selectivity and potency. apexbt.commit.edu The acrylamide (B121943) moiety within THZ1's structure is crucial for this covalent interaction. tandfonline.com This unique approach of targeting a remote cysteine residue offered a new strategy for achieving kinase inhibitor selectivity. apexbt.commit.edu

The development of THZ1 spurred further research, leading to the creation of other related CDK7 inhibitors, some of which have advanced into clinical trials. harvard.edutandfonline.com

Role of Cyclin-Dependent Kinase 7 (CDK7) in Cellular Processes and Disease Pathogenesis

Cyclin-Dependent Kinase 7 (CDK7) is a serine/threonine kinase that plays a pivotal dual role in two fundamental cellular processes: cell cycle progression and gene transcription. tandfonline.comnih.govnih.govmdpi.com This makes it a critical enzyme for normal cell function and a key player in the development and progression of various diseases, particularly cancer. mdpi.com

Dual Functions of CDK7:

Cell Cycle Regulation: CDK7 is a core component of the CDK-activating kinase (CAK) complex, which also includes Cyclin H and MAT1. tandfonline.comwikipedia.orguniprot.org In this capacity, CDK7 activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, by phosphorylating them. tandfonline.commdpi.com This activation is essential for the orderly progression through the different phases of the cell cycle (G1, S, G2, and M). tandfonline.comuniprot.org

Transcriptional Regulation: CDK7 is also an essential component of the general transcription factor TFIIH. wikipedia.orgjcancer.orgnih.gov It phosphorylates the C-terminal domain (CTD) of RNA polymerase II (RNAPII) at specific serine residues (Ser5 and Ser7). mdpi.comjcancer.orgresearchgate.net This phosphorylation is a critical step for the initiation and elongation of transcription, the process by which genetic information from DNA is copied into RNA. uniprot.orgmdpi.com

Given its central role in both cell division and gene expression, it is not surprising that dysregulation of CDK7 is implicated in the pathogenesis of numerous cancers. mdpi.com Overexpression of CDK7 has been observed in a variety of malignancies, including breast cancer, lung cancer, ovarian cancer, and leukemia. nih.gov This overexpression can lead to uncontrolled cell proliferation and a dependency of cancer cells on the transcriptional machinery to maintain their oncogenic state, a phenomenon often referred to as "transcriptional addiction." harvard.edunih.gov This reliance on CDK7 makes it an attractive therapeutic target in oncology. mdpi.com

Overview of THZ1 Dihydrochloride's Significance in Preclinical Investigations

The discovery of THZ1 Dihydrochloride (B599025) has had a profound impact on preclinical cancer research. Its ability to potently and selectively inhibit CDK7 has made it an invaluable chemical probe to investigate the roles of this kinase in cancer biology. mit.edunih.gov

Preclinical studies have demonstrated the anti-tumor activity of THZ1 across a wide range of cancer models, both in vitro and in vivo. aacrjournals.org These include, but are not limited to:

T-cell acute lymphoblastic leukemia (T-ALL) apexbt.commit.edu

Multiple myeloma nih.govaacrjournals.org

Neuroblastoma harvard.edunih.gov

Small cell lung cancer nih.govaacrjournals.org

Triple-negative breast cancer harvard.eduaacrjournals.org

Ovarian cancer aacrjournals.org

Pancreatic ductal adenocarcinoma nih.gov

Glioblastoma mdpi.com

The mechanism behind THZ1's efficacy in these preclinical models is linked to its ability to disrupt the dual functions of CDK7. By inhibiting CDK7, THZ1 leads to a global suppression of transcription, with a particularly strong effect on genes associated with "super-enhancers," which are critical for maintaining the identity and survival of many cancer cells. mit.edujcancer.org This results in the downregulation of key oncogenes and anti-apoptotic proteins, such as MYC and MCL-1, ultimately leading to cell cycle arrest and apoptosis (programmed cell death) in cancer cells. nih.govaacrjournals.orgmasseycancercenter.org

Furthermore, preclinical research has explored the potential of THZ1 to overcome resistance to other cancer therapies. mdpi.compnas.org Studies have also investigated mechanisms of acquired resistance to THZ1 itself, often involving the upregulation of multidrug transporters. pnas.orgnih.gov The insights gained from preclinical investigations with THZ1 have paved the way for the development of clinical-grade CDK7 inhibitors. harvard.eduaacrjournals.org

Interactive Data Table: Preclinical Activity of THZ1 in Various Cancer Cell Lines

The following table summarizes the inhibitory concentrations (IC50) of THZ1 in different cancer cell lines as reported in academic research.

Cell LineCancer TypeIC50 (nM)Reference
JurkatT-cell Acute Lymphoblastic Leukemia50 apexbt.com
LoucyT-cell Acute Lymphoblastic Leukemia0.55 apexbt.com
KOPTK1T-cell Acute Lymphoblastic Leukemia0.49
DND-41T-cell Acute Lymphoblastic Leukemia0.61
MEC1Chronic Lymphocytic Leukemia7.23
MEC2Chronic Lymphocytic Leukemia7.35

Interactive Data Table: Kinase Selectivity of THZ1

This table presents the half-maximal inhibitory concentration (IC50) values of THZ1 against CDK7 and other related kinases, demonstrating its selectivity.

KinaseIC50 (nM)Reference
CDK73.2 apexbt.com
CDK12250
CDK13628 tandfonline.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[3-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]phenyl]-4-[[(E)-4-(dimethylamino)but-2-enoyl]amino]benzamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H28ClN7O2.2ClH/c1-39(2)16-6-11-28(40)35-21-14-12-20(13-15-21)30(41)36-22-7-5-8-23(17-22)37-31-34-19-26(32)29(38-31)25-18-33-27-10-4-3-9-24(25)27;;/h3-15,17-19,33H,16H2,1-2H3,(H,35,40)(H,36,41)(H,34,37,38);2*1H/b11-6+;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJTGQOACYBCREM-QVLKBJGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC3=NC=C(C(=N3)C4=CNC5=CC=CC=C54)Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C/C=C/C(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC3=NC=C(C(=N3)C4=CNC5=CC=CC=C54)Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H30Cl3N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

639.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Mechanism of Action of Thz1 Dihydrochloride

Direct Kinase Inhibition Profile

THZ1 is a highly potent covalent inhibitor of CDK7, demonstrating significant and selective inhibition of its kinase activity. nih.govmednexus.orgapexbt.com It exhibits time-dependent inactivation of intracellular CDK7, a characteristic feature of covalent inhibitors. nih.gov The inhibitory concentration (IC50) of THZ1 against CDK7 has been reported to be as low as 3.2 nM. apexbt.combiorxiv.orgbiocrick.com This potent inhibition is achieved through the formation of a covalent bond with the CDK7 protein. biorxiv.orgimtm.cz The reactive acrylamide (B121943) group within the THZ1 molecule is essential for this covalent interaction. mednexus.org Studies have shown that altering this acrylamide moiety significantly weakens its inhibitory activity against CDK7. mednexus.org

Table 1: Inhibitory Potency of THZ1 against CDK7

Parameter Value Reference(s)
IC50 3.2 nM apexbt.combiorxiv.orgbiocrick.com
IC50 (20 min) 15.6 nM focusbiomolecules.comabcam.com
IC50 (180 min) 3.2 nM focusbiomolecules.com

A key feature of THZ1's mechanism is its unique targeting of Cysteine 312 (Cys312), a residue located outside of the canonical ATP-binding kinase domain of CDK7. nih.govmednexus.orgimtm.cz This covalent modification of Cys312 is unprecedented and provides a basis for the inhibitor's selectivity. nih.govapexbt.com The C-terminal portion of CDK7, which contains Cys312, passes through the ATP-binding cleft, positioning this specific cysteine residue adjacent to the reactive acrylamide group of the bound THZ1 molecule. nih.govmednexus.org This proximity facilitates a Michael addition reaction, leading to the formation of a stable covalent bond. biorxiv.org The specificity of this interaction is highlighted by the fact that mutating Cys312 to a less nucleophilic amino acid, such as serine (C312S), prevents the covalent binding of THZ1 and abrogates its inhibitory effect on CDK7 activity. nih.gov This targeting of a non-catalytic cysteine residue is a novel approach to achieving kinase inhibitor selectivity. nih.gov

CDK7 is a catalytic subunit of the CDK-activating kinase (CAK) complex, which also includes Cyclin H and MAT1. imtm.czjcancer.org The CAK complex plays a crucial role in regulating the cell cycle by phosphorylating and activating other CDKs, such as CDK1, CDK2, CDK4, and CDK6. biorxiv.orgimtm.cz As a potent inhibitor of CDK7, THZ1 directly inhibits the activity of the CAK complex. jcancer.orgpnas.org By binding to CDK7 within the CAK complex, THZ1 prevents the phosphorylation of its downstream targets, thereby disrupting cell cycle progression. jcancer.orgbiorxiv.orgpnas.org Cryo-electron microscopy studies have provided structural insights into how THZ1 binds to the CDK7 active site within the CAK complex. pnas.orgpnas.org

While THZ1 is highly selective for CDK7 at lower concentrations, it has been shown to inhibit other kinases at higher concentrations, most notably CDK12 and CDK13. nih.govmednexus.orgresearchgate.net This off-target activity is attributed to the structural similarities between these kinases. researchgate.net

Similar to CDK12, CDK13 is also an off-target of THZ1 at elevated concentrations. nih.govmednexus.orgresearchgate.net CDK13 shares high sequence homology with CDK12 and also has a cysteine residue that can be targeted by THZ1's covalent binding mechanism. nih.govpnas.org The inhibition of CDK12 and CDK13 by THZ1 is thought to contribute to the suppression of super-enhancer-associated genes. biorxiv.org The IC50 values for THZ1 against CDK12 and CDK13 are significantly higher than for CDK7, indicating a lower potency for these off-targets. imtm.cz For instance, one study reported IC50 values of 893 nM and 628 nM for CDK12 and CDK13, respectively. imtm.cz

Table 2: Off-Target Inhibitory Profile of THZ1

Kinase Target IC50 Reference(s)
CDK12 893 nM imtm.cz
CDK13 628 nM imtm.cz

Off-Target Kinase Inhibition Profile at Higher Concentrations

Cyclin-Dependent Kinase 12 (CDK12)

Impact on RNA Polymerase II (RNAPII) Function

The primary consequence of CDK7 inhibition by THZ1 is the profound alteration of RNAPII function. This is mediated through the disruption of the phosphorylation patterns on the RNAPII CTD, which consists of multiple repeats of the heptapeptide (B1575542) sequence Y¹S²P³T⁴S⁵P⁶S⁷. nih.gov Phosphorylation of the serine residues at positions 2, 5, and 7 of this repeat is a key regulatory code that dictates the progression of the transcription cycle. mdpi.com THZ1 treatment leads to a dose-dependent decrease in the phosphorylation of the RNAPII CTD at these critical serine sites. mdpi.com

THZ1 effectively suppresses the phosphorylation of the RNAPII CTD, which is a hallmark of its activity. biocrick.com This inhibition affects multiple serine residues, with distinct characteristics and consequences for each.

The phosphorylation of Serine 2 (Ser2) is a mark of elongating RNAPII and is crucial for recruiting factors involved in mRNA termination. mdpi.com THZ1 impairs the phosphorylation of Ser2 on the RNAPII CTD. nih.gov This effect is considered indirect, resulting from CDK7's role as a CDK-activating kinase (CAK) for CDK9, the primary kinase responsible for Ser2 phosphorylation during the elongation phase. mdpi.comnih.gov The inhibition of Ser2 phosphorylation by THZ1 is observed to be delayed relative to the inhibition of Serine 5 phosphorylation. nih.gov Although CDK7 is not the primary Ser2 kinase, some studies have detected low levels of early Ser2 phosphorylation in vitro that are inhibited by THZ1. nih.gov

CDK7 directly phosphorylates Serine 5 (Ser5) of the CTD repeats, a critical event for transcription initiation and the recruitment of mRNA capping enzymes. mdpi.combiorxiv.org THZ1 demonstrates a potent and preferential inhibition of Ser5 phosphorylation. nih.govnih.gov This is a direct consequence of THZ1's inhibition of the TFIIH-associated CDK7 kinase. nih.gov Research has shown that THZ1 treatment leads to a dose-dependent reduction in Ser5 phosphorylation levels in various cancer cell lines. mdpi.combiorxiv.org In vitro studies have quantified this effect, demonstrating near-complete inhibition at higher concentrations of THZ1. nih.gov

Table 1: In Vitro Inhibition of Ser5-CTD Phosphorylation by THZ1 This interactive table summarizes the dose-dependent effect of THZ1 on Serine 5 phosphorylation of the RNA Polymerase II C-Terminal Domain during transcription.

THZ1 Concentration Approximate Inhibition of Ser5 Phosphorylation Source
500 nM ~50% nih.gov
1.5 µM ~90% nih.gov
150 µM Near-complete nih.gov

Serine 7 (Ser7) phosphorylation, also a direct target of CDK7, is important for the proper transcription of certain genes, such as small nuclear RNA (snRNA) genes. nih.gov THZ1 treatment effectively impairs the phosphorylation of Ser7. mdpi.comnih.gov This inhibition occurs alongside the reduction in Ser5 phosphorylation, underscoring CDK7's role in phosphorylating both residues during the initial stages of transcription. nih.gov

Table 2: Summary of THZ1 Impact on RNAPII CTD Phosphorylation This table provides an overview of the effects of THZ1 on the key serine phosphorylation sites of the RNAPII CTD.

Phosphorylation Site Effect of THZ1 Mechanism Relative Timing Source(s)
Serine 2 (Ser2) Impaired/Reduced Indirect (via CDK9 inhibition) Delayed mdpi.comnih.gov
Serine 5 (Ser5) Potently Inhibited Direct (CDK7 inhibition) Rapid / Preferred Target mdpi.comnih.govbiorxiv.orgnih.gov
Serine 7 (Ser7) Impaired/Reduced Direct (CDK7 inhibition) Rapid mdpi.comnih.gov

The inhibition of CTD phosphorylation by THZ1 sets off a cascade of events that disrupt the normal flow of the transcription cycle.

While CDK7 is a core component of the initiation factor TFIIH, detailed mechanistic studies indicate that THZ1 does not block the initial assembly of the transcription machinery or transcription initiation itself. nih.govbiocrick.comnih.gov Instead, its primary impact is on the subsequent phosphorylation events that are required for the polymerase to escape the promoter and transition into productive elongation. nih.gov By preventing CTD phosphorylation, THZ1 causes a widespread loss of promoter-proximal paused RNAPII. nih.gov This disruption of the transition from a paused state to an actively elongating one effectively halts the production of full-length transcripts for many genes. nih.govscbt.com

Disruption of Transcriptional Processes

Co-Transcriptional Capping

The process of co-transcriptional capping, which involves the addition of a 7-methylguanosine (B147621) cap to the 5' end of nascent RNA transcripts, is intricately linked to the phosphorylation status of the Pol II CTD. tandfonline.com Inhibition of CDK7 by THZ1 has been shown to cause defects in this process. biocrick.comnih.govnih.gov The phosphorylation of the CTD by CDK7, particularly at Serine 5 (Ser5), is thought to be important for recruiting the capping enzyme complex to the transcription machinery. tandfonline.comvanderbilt.edu

Studies using in vitro transcription systems with nuclear extracts have demonstrated that THZ1 treatment leads to impaired capping of nascent RNA. tandfonline.comnih.gov The efficiency of capping has been observed to be dependent on the length of the nascent transcript, with optimal capping occurring on short transcripts emerging from the Pol II exit channel. tandfonline.com THZ1's interference with CTD phosphorylation disrupts this coordinated process. tandfonline.comnih.gov While pausing of Pol II is not strictly dependent on capping, the proximity of the 5' end of the transcript to the CTD-bound capping enzymes, facilitated by pausing, enhances capping efficiency. tandfonline.com By diminishing CTD phosphorylation, THZ1 compromises this critical step in mRNA maturation. tandfonline.comnih.gov

Productive Elongation

The transition from a paused state to productive elongation is a critical checkpoint in transcription, often regulated by the positive transcription elongation factor b (P-TEFb), which is CDK9. nih.govvanderbilt.edu THZ1's inhibition of CDK7 also indirectly and directly affects this transition. h1.conih.gov While THZ1 primarily targets CDK7, it can also inhibit CDK9 at higher concentrations. mdpi.com The loss of DSIF from the transcription complex due to CDK7 inhibition is a likely reason for the inhibition of the P-TEFb-dependent transition into productive elongation. biocrick.comnih.govnih.gov

In vitro transcription assays have shown that THZ1 reduces the amount of "run-off" transcripts, which are indicative of productive elongation. nih.gov Furthermore, some studies using precision nuclear run-on transcription sequencing (PRO-seq) have suggested that THZ1 treatment can lead to slower rates of elongation, causing an accumulation of polymerases within the gene body and at the 3' ends of genes. vanderbilt.eduscispace.comnih.gov This suggests that the alterations in Pol II dynamics initiated at the 5' end of genes by THZ1 have consequences that extend throughout the entire transcription unit. scispace.comnih.gov

Modulation of Global Gene Expression

The multifaceted disruption of the transcription cycle by THZ1 culminates in a significant modulation of global gene expression. nih.govresearchgate.net By inhibiting CDK7, THZ1 leads to a general shutdown of transcription. nih.gov However, this effect is not uniform across all genes. nih.gov

A key aspect of THZ1's mechanism is its preferential impact on genes associated with super-enhancers. jcancer.orgnih.govmdpi.com Super-enhancers are large clusters of regulatory elements that drive high-level expression of genes crucial for cell identity and, in cancer, for maintaining the oncogenic state. nih.govmdpi.com These regions are characterized by a high density of transcription factor binding and are particularly sensitive to perturbations in the transcriptional machinery. nih.govmdpi.com

Cellular and Molecular Effects of Thz1 Dihydrochloride in Preclinical Models

Cell Proliferation and Viability Modulation

General Antiproliferative Effects Across Various Cancer Cell Lines

THZ1 has demonstrated potent antiproliferative activity across a broad spectrum of cancer cell lines. Studies have shown its efficacy in various solid tumors and hematologic malignancies. For instance, THZ1 has been shown to inhibit the proliferation of non-small-cell lung cancer (NSCLC) cells, nasopharyngeal carcinoma (NPC) cells, and cholangiocarcinoma (CCA) cells. nih.govresearchgate.net

In NSCLC cell lines such as H1299, A549, H292, and H23, THZ1 suppressed proliferation in a dose-dependent manner. nih.gov Similarly, in NPC cell lines, THZ1 treatment led to the downregulation of numerous genes crucial for cell cycle progression. Research on CCA also revealed that THZ1 inhibits cell viability and promotes apoptosis. researchgate.net The broad antiproliferative effects of THZ1 suggest its potential as a therapeutic agent against a wide range of cancers.

Table 1: Antiproliferative Effects of THZ1 Across Various Cancer Cell Lines

Cell Line Type Specific Cell Lines Observed Effects Reference(s)
Non-Small-Cell Lung Cancer (NSCLC) H1299, A549, H292, H23 Dose-dependent suppression of proliferation. nih.gov
Nasopharyngeal Carcinoma (NPC) C666-1, HK1 Downregulation of cell cycle-related genes.
Cholangiocarcinoma (CCA) HuCCT1, TFK-1 Inhibition of cell viability and induction of apoptosis. researchgate.net
T-cell Acute Lymphoblastic Leukemia (T-ALL) Jurkat, KOPTK1 Strong antiproliferative activity and induction of apoptosis.
Small Cell Lung Cancer (SCLC) Various hSCLC lines High sensitivity with IC50 values in the 5-20 nM range. medchemexpress.com
Glioblastoma (GBM) Patient-derived cell lines Suppression of invasion and loss of viability.

Specific Sensitivity in Hematologic Malignancies

THZ1 has shown particular effectiveness against hematologic malignancies, which often exhibit a dependency on transcriptional regulation. T-cell acute lymphoblastic leukemia (T-ALL) cell lines have demonstrated exceptional sensitivity to THZ1. medkoo.com This heightened sensitivity is linked to the compound's ability to disrupt the transcriptional programs that drive the proliferation of these cancer cells.

In B-cell acute lymphocytic leukemia (B-ALL), THZ1 has been shown to inhibit cell proliferation at low concentrations and induce apoptosis at higher concentrations. nih.gov The compound's effects in these leukemia models highlight its potential as a targeted therapy for blood cancers where oncogenic transcription factors are key drivers of the disease. nih.gov

Cell Cycle Regulation

Induction of Cell Cycle Arrest (G1/S, G2/M Phases)

A key mechanism through which THZ1 exerts its antiproliferative effects is by inducing cell cycle arrest. nih.govnih.gov Depending on the cancer cell type and the concentration of THZ1, this arrest can occur at different phases of the cell cycle.

In several cancer models, including NSCLC and B-ALL, THZ1 treatment leads to a significant arrest of cells in the G2/M phase. frontiersin.orgnih.govnih.gov For instance, in NSCLC cell lines, treatment with THZ1 increased the population of cells in the G2/M phase. nih.gov Similarly, in B-ALL cells, THZ1 arrested the cell cycle at the G2/M phase in a concentration and time-dependent manner. frontiersin.org In some contexts, such as in glioblastoma patient-derived cell lines, THZ1 can also induce a G2/M arrest. Other studies have noted that THZ1 can induce cell cycle arrest in the G1 and G2/M phases, suggesting that some level of phosphorylation of the retinoblastoma protein (Rb) may still be possible.

Downregulation of Cell Cycle-Related Cyclins and CDKs

The induction of cell cycle arrest by THZ1 is accompanied by the downregulation of key regulatory proteins, including cyclins and cyclin-dependent kinases (CDKs). nih.govnih.gov In NSCLC cells, THZ1 treatment dramatically suppressed the mRNA expression of genes associated with the G2/M phase, such as CDK1, CCNB2, and CDC25B. nih.gov Furthermore, the expression of proteins associated with the G2/M phase, including cyclin B1 and CDK1, was also diminished. nih.gov

Similarly, in B-ALL cells, RNA sequencing revealed that THZ1 treatment significantly downregulated the expression of cell proliferation-related genes, including CDK1, CDK2, and CDK6. nih.gov In nasopharyngeal carcinoma cell lines, THZ1 treatment led to the downregulation of a series of genes critical for the cell cycle, including CCNA2 and CCNB1. This broad downregulation of cyclins and CDKs disrupts the normal progression of the cell cycle, leading to the observed arrest. nih.govnih.gov

Table 2: Downregulation of Cell Cycle-Related Proteins by THZ1

Cancer Type Downregulated Cyclins Downregulated CDKs Reference(s)
Non-Small-Cell Lung Cancer (NSCLC) Cyclin B1, CCND1, CCND2, CCNE1, CCNE2 CDK1, CDK2, CDK4, CDK6 nih.gov
B-Cell Acute Lymphocytic Leukemia (B-ALL) Not specified CDK1, CDK2, CDK6, CDK8 frontiersin.orgnih.gov
Nasopharyngeal Carcinoma (NPC) CCNA2, CCNB1 CDK7, CDK9 nih.gov
Glioblastoma (GBM) Cyclin B1 p-CDK1

Upregulation of Cell Cycle Arrest-Related Genes (e.g., CDKN1A, CDKN1B)

In addition to downregulating proliferative genes, THZ1 also upregulates genes that promote cell cycle arrest. Notably, the expression of CDKN1A (encoding p21) and CDKN1B (encoding p27) has been shown to increase following THZ1 treatment in certain cancer models. nih.gov

Apoptosis Induction and Cell Death Pathways

THZ1 has been shown to potently induce apoptosis in numerous cancer cell lines. nih.govnih.gov This effect is observed in both chemonaïve and chemoresistant cancers, highlighting its potential to overcome drug resistance. nih.gov The induction of cell death is a cornerstone of its anti-neoplastic activity and is achieved through the coordinated activation of pro-apoptotic pathways and the suppression of survival signals.

Treatment with THZ1 leads to the activation of the intrinsic, or mitochondrial, apoptotic pathway. frontiersin.orgnih.gov This is evidenced by the enhanced activity of Caspase-3/7 and the cleavage of poly (ADP-ribose) polymerase (PARP), hallmark indicators of apoptosis. nih.govnih.gov In preclinical models of B-cell acute lymphocytic leukemia (B-ALL) and multiple myeloma, THZ1 treatment resulted in a significant increase in cleaved caspase-3. nih.govnih.gov Similarly, in cholangiocarcinoma (CCA) cells, THZ1 induced a massive increase in the apoptosis rate, confirmed by Annexin V/FITC assays and increased Caspase 3/7 activity. nih.govnih.gov Studies in glioblastoma models also demonstrated that THZ1 induces caspase-dependent apoptotic cell death.

Cancer ModelCell LinesKey FindingsSource
B-cell Acute Lymphocytic Leukemia (B-ALL)NALM6, REHIncreased cleaved caspase 3, activating the mitochondrial apoptotic signal pathway. nih.gov
Cholangiocarcinoma (CCA)HuCCT1, HuH28, RBEMassive increase in apoptosis rate (Annexin V/FITC assay) and enhanced Caspase 3/7 activity. nih.gov
Multiple Myeloma (MM)H929, OPM2, U266Induced cleavage of caspase-3 and PARP. nih.gov
Glioblastoma (GBM)Patient-derived gliomaspheresInduced activation of executioner caspases-3 and -7.
Urothelial Carcinoma (UC)RT4, T24, T24/RTHZ1 induced apoptosis in both chemonaïve and chemoresistant cell lines. nih.gov

A critical component of THZ1's pro-apoptotic effect is its ability to downregulate the expression of key anti-apoptotic proteins. The survival of many cancer cells depends on the overexpression of proteins from the B-cell lymphoma 2 (BCL-2) family, such as Myeloid Cell Leukemia-1 (MCL-1) and B-cell lymphoma-extra large (BCL-XL), which prevent apoptosis. nih.govfrontiersin.org

THZ1 treatment leads to a significant, time- and dose-dependent reduction in both the mRNA and protein levels of MCL-1 in various cancers, including cholangiocarcinoma, multiple myeloma, and peripheral T-cell lymphomas (PTCL). nih.govnih.govnih.govuca.edu.ar In multiple myeloma cells, THZ1 was shown to downregulate the mRNA and protein expression of MCL-1 and BCL-XL. nih.govnih.gov Ectopic expression of either MCL-1 or BCL-XL was sufficient to significantly protect these cells from THZ1-induced death, confirming their roles as critical targets. nih.govnih.gov Similarly, in T-ALL cell lines, THZ1 treatment caused a reduction in anti-apoptotic proteins, most notably MCL-1 and X-linked inhibitor of apoptosis protein (XIAP). medchemexpress.com

Cancer ModelDownregulated ProteinObserved EffectSource
Multiple MyelomaMCL-1, BCL-XLDownregulation of mRNA and protein expression. Ectopic expression conferred resistance to THZ1. nih.govnih.govresearchgate.net
Cholangiocarcinoma (CCA)MCL-1Time- and dose-dependent downregulation of mRNA and protein expression. nih.govnih.gov
Peripheral T-cell Lymphoma (PTCL)MCL-1, BCL-XLDecreased expression of STAT-regulated MCL1 and BCL-XL. uca.edu.ar
T-cell Acute Lymphoblastic Leukemia (T-ALL)MCL-1, XIAPConcomitant reduction in anti-apoptotic proteins with an increase in apoptotic index. medchemexpress.com
B-cell Acute Lymphocytic Leukemia (B-ALL)BCL-XL, BCL2Significantly downregulated the expression of anti-apoptotic genes. nih.gov

Activation of Apoptotic Pathways

Transcriptional Deregulation and Gene Expression Modulation

The primary molecular mechanism of THZ1 is the inhibition of CDK7, a core component of the general transcription factor IIH (TFIIH). uca.edu.ar CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II (RNAPII), a process essential for the initiation and elongation phases of transcription. frontiersin.orgresearchgate.net By covalently binding to a unique cysteine residue on CDK7, THZ1 inhibits its kinase activity, leading to reduced RNAPII phosphorylation and the disruption of global and selective gene transcription. nih.govnih.govmit.edu This leads to the downregulation of a host of genes, particularly those with super-enhancers, which are frequently associated with oncogenes that drive tumor identity and survival. mit.edunih.gov

Preclinical studies have consistently shown that THZ1 treatment results in the transcriptional repression of numerous oncogenes and critical transcription factors across different cancer types. nih.govnih.gov In cholangiocarcinoma, RNA-sequencing revealed that THZ1 treatment downregulated over 1000 genes, including well-known oncogenes. nih.gov In T-ALL, THZ1 disproportionally affects the transcription of key lineage-specific transcription factors, contributing to cell death. mit.edunih.gov

The MYC family of proto-oncogenes, including c-MYC and MYCN, are master transcription factors that are frequently deregulated in cancer and are highly dependent on transcriptional amplification. THZ1 has proven to be a potent downregulator of MYC expression. medchemexpress.commedchemexpress.com In multiple myeloma, THZ1 treatment led to the downregulation of c-MYC mRNA and protein, and ectopic expression of c-MYC protected cells from THZ1-induced apoptosis. nih.govnih.gov Similar findings have been reported in B-ALL, non-small cell lung cancer (NSCLC), and peripheral T-cell lymphomas, where THZ1 suppressed c-MYC expression. nih.govuca.edu.arresearchgate.net This effect is linked to the high transcriptional dependency of the MYC gene, making it particularly vulnerable to CDK7 inhibition. nih.gov

Cancer ModelMYC Family MemberKey FindingsSource
Multiple Myelomac-MYCDownregulation of mRNA and protein levels; ectopic expression conferred resistance. nih.govnih.gov
B-cell Acute Lymphocytic Leukemia (B-ALL)c-MYCConsiderably diminished mRNA levels and protein expression. nih.gov
Non-Small Cell Lung Cancer (NSCLC)MYCTHZ1 downregulates PD-L1 expression by inhibiting MYC signaling. researchgate.net
Peripheral T-cell Lymphoma (PTCL)MYCDownregulation of STAT3 target gene MYC. uca.edu.ar
Prostate CancerMYCTHZ1 treatment leads to downregulation of MYC. google.com

Runt-related transcription factor 1 (RUNX1) is a master regulator of hematopoiesis and is frequently implicated in leukemia. frontiersin.orgmdpi.com Cancer cells can become highly dependent on the continuous transcription of specific factors like RUNX1 for their survival. Studies in T-ALL have shown that these cells have an exceptional sensitivity to THZ1. mit.edu Genome-wide analysis revealed that THZ1 disproportionally affects the transcription of RUNX1. mit.edunih.gov This vulnerability is thought to be conferred by a RUNX1-associated super-enhancer, making its expression exquisitely sensitive to transcriptional perturbation by THZ1. mit.edunih.gov The downregulation of RUNX1 is considered a key event that contributes to the subsequent collapse of the broader gene expression program, leading to cell death in these sensitive cancer cells. nih.gov In cholangiocarcinoma, RUNX1 was also identified as one of the key oncogenic transcription factors repressed by THZ1. nih.govnih.gov

Cancer ModelKey FindingsSource
T-cell Acute Lymphoblastic Leukemia (T-ALL)THZ1 disproportionally affects the transcription of RUNX1, likely due to a super-enhancer vulnerability. mit.edunih.gov
Acute Myeloid Leukemia (AML)THZ1 appeared to inhibit transcription factors, such as RUNX1, a key regulator of hematopoiesis. frontiersin.org
Cholangiocarcinoma (CCA)RUNX1 was identified as one of the oncogenic transcription factors repressed by THZ1. nih.govnih.gov

Downregulation of Key Oncogenes and Transcription Factors

c-KIT

THZ1 dihydrochloride (B599025) has demonstrated significant antineoplastic effects in preclinical models of gastrointestinal stromal tumors (GISTs), which are often characterized by mutations in the c-KIT receptor tyrosine kinase. nih.govnih.gov Studies have shown that CDK7, the primary target of THZ1, is overexpressed in high-risk GISTs and is associated with a poor prognosis. nih.govresearchgate.net

Treatment with THZ1, or the knockdown of CDK7, leads to the transcriptional repression of c-KIT. nih.govnih.gov This effect is mediated by the inhibition of RNA polymerase II (RNAPII) phosphorylation at Serine 2, 5, and 7, which is crucial for transcriptional initiation and elongation. nih.govresearchgate.net The reduction in c-KIT mRNA and protein levels following THZ1 treatment disrupts the key oncogenic driver in GISTs. nih.gov

Interestingly, research has identified the odd-skipped related transcription factor 1 (OSR1) as a downstream target of CDK7 that regulates c-KIT expression. nih.govresearchgate.net THZ1 treatment significantly downregulates OSR1, which in turn contributes to the suppression of c-KIT transcription. nih.gov Furthermore, THZ1 has been shown to act synergistically with imatinib (B729), a tyrosine kinase inhibitor used in GIST treatment, enhancing its anticancer effects. nih.gov In some cancer types, the combination of Dasatinib, a c-KIT kinase inhibitor, with other agents has been explored to target senescent cells.

Model SystemKey FindingReference
Gastrointestinal Stromal Tumor (GIST) cellsTHZ1 transcriptionally represses the oncogene c-KIT. nih.gov
GIST cellsCDK7 knockdown leads to decreased c-KIT mRNA and protein levels. nih.gov
GIST cellsTHZ1 inhibits phosphorylation of RNAPII at Ser2, Ser5, and Ser7. researchgate.net
GIST cellsOSR1 is a downstream target of CDK7 that regulates c-KIT expression. nih.gov

Impact on Super-Enhancer-Driven Oncogene Transcription

THZ1 preferentially disrupts the transcription of genes associated with super-enhancers (SEs), which are large clusters of regulatory elements that drive the expression of key oncogenes. ijbs.comnih.govashpublications.org This "transcriptional addiction" of cancer cells to SE-driven oncogenes makes them particularly vulnerable to CDK7 inhibition by THZ1. mednexus.orgnih.gov

Preclinical studies across various cancer types have demonstrated that THZ1 treatment leads to a global decrease in the expression of actively transcribed genes, with a pronounced effect on SE-associated genes. nih.govaacrjournals.org This is achieved through the inhibition of CDK7, which in turn prevents the phosphorylation of the C-terminal domain (CTD) of RNA polymerase II (Pol II), a critical step for transcriptional initiation and elongation. nih.govelifesciences.orgjcancer.org The result is the removal of Pol II from chromatin and a subsequent reduction in the transcription of oncogenes crucial for tumor cell proliferation and survival. ashpublications.org

Examples of SE-driven oncogenes that are downregulated by THZ1 include:

MYC and MYCN : In various cancers, including neuroblastoma, small cell lung cancer, and ovarian cancer, THZ1 effectively suppresses the expression of MYC family members, which are often driven by SEs. mednexus.orgaacrjournals.orgelifesciences.org

RUNX1 : In T-cell acute lymphoblastic leukemia (T-ALL), THZ1 inhibits the expression of the transcription factor RUNX1, which is essential for cell proliferation. mednexus.org

Other Oncogenes : In nasopharyngeal carcinoma, THZ1 was found to suppress novel SE-associated oncogenes like BCAR1, F3, LDLR, and TBC1D2. nih.gov In anaplastic thyroid carcinoma, novel cancer genes including PPP1R15A, SMG9, and KLF2 were identified as being regulated by SEs and sensitive to THZ1. nih.gov In osteosarcoma, THZ1 suppresses critical oncogenes such as TGFB and CDK6.

The inhibition of these SE-driven oncogenes by THZ1 leads to cell cycle arrest and apoptosis in cancer cells. mednexus.orgaacrjournals.org The selective targeting of these transcriptional vulnerabilities provides a therapeutic window, as non-transformed cells are generally less dependent on SEs for their survival. mednexus.org

Cancer TypeSE-Driven Oncogenes Targeted by THZ1Reference
Neuroblastoma, Ovarian Cancer, SCLCMYC, MYCN mednexus.orgaacrjournals.orgelifesciences.org
T-cell Acute Lymphoblastic LeukemiaRUNX1 mednexus.org
Nasopharyngeal CarcinomaBCAR1, F3, LDLR, TBC1D2 nih.gov
Anaplastic Thyroid CarcinomaPPP1R15A, SMG9, KLF2 nih.gov
OsteosarcomaTGFB, CDK6

Effects on Specific Signaling Pathways

THZ1 demonstrates potent inhibitory effects on the MYC signaling pathway, a critical driver of many human cancers. elifesciences.org By targeting CDK7, THZ1 effectively downregulates the expression of MYC and its downstream target genes. aacrjournals.orgelifesciences.orgnih.gov This is a key mechanism of its anti-tumor activity in a variety of preclinical models, including ovarian cancer, neuroblastoma, and B-cell acute lymphocytic leukemia (B-ALL). aacrjournals.orgelifesciences.org

The inhibition of CDK7 by THZ1 leads to a reduction in the phosphorylation of the RNA polymerase II C-terminal domain (CTD), which is essential for the transcription of genes with super-enhancers, including MYC. aacrjournals.orgelifesciences.org This results in a significant decrease in both MYC mRNA and protein levels. aacrjournals.orgnih.gov The downregulation of MYC, in turn, disrupts multiple cellular processes that are crucial for cancer cell proliferation and survival, such as cell cycle progression and metabolism. nih.gov

In ovarian cancer models, THZ1 was identified as a highly potent inhibitor of MYC expression, leading to significant tumor growth inhibition. elifesciences.org Notably, the combined inhibition of CDK7, CDK12, and CDK13 by THZ1 is required for the complete abrogation of MYC expression. elifesciences.orgmedchemexpress.com In neuroblastoma, THZ1 selectively targets MYCN-amplified cells, causing cell cycle arrest and apoptosis by suppressing MYCN-driven transcriptional amplification. mednexus.orgaacrjournals.org In B-ALL, THZ1 perturbs cellular metabolism by downregulating c-MYC-mediated metabolic enzymes, ultimately inducing apoptosis. nih.gov

Furthermore, the inhibitory effect of THZ1 on MYC signaling has been shown to have implications for cancer immunotherapy. In non-small cell lung cancer (NSCLC), THZ1 suppresses the expression of PD-L1 by inhibiting MYC activity, which can enhance the efficacy of anti-PD-1 therapies. patsnap.comresearchgate.net

Cancer ModelEffect of THZ1 on MYC SignalingReference
Ovarian CancerMarkedly downregulates MYC expression, requiring combined inhibition of CDK7, CDK12, and CDK13. mednexus.orgelifesciences.org
NeuroblastomaSelectively targets MYCN-amplified cells and inhibits MYCN-driven transcriptional amplification. mednexus.orgaacrjournals.org
B-cell Acute Lymphocytic LeukemiaDownregulates c-MYC expression, leading to perturbed cellular metabolism and apoptosis. nih.gov
Non-Small Cell Lung CancerInhibits MYC transcriptional activity, leading to suppression of PD-L1 expression. patsnap.com
OsteosarcomaSuppresses MYC-driven transcriptional amplification.

THZ1 has been shown to suppress the transcriptional activity of Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3, in preclinical cancer models. nih.gov This effect is a key component of its anti-tumor activity in certain hematological malignancies like T-cell lymphomas. nih.gov

In T-cell lymphoma cells with mutated, constitutively active STAT3, THZ1 treatment leads to a significant decrease in the phosphorylation of STAT3 at tyrosine 705 (Tyr705). nih.gov This reduction in phosphorylation occurs rapidly, within hours of treatment, and is independent of the JAK and TYK2 kinases, which are canonical upstream activators of STAT3. nih.gov This suggests that THZ1 affects STAT3 activation through a distinct, non-canonical mechanism.

The inhibition of STAT3 phosphorylation by THZ1 disrupts the assembly of transcriptional complexes containing STAT3. nih.govresearchgate.net Chromatin immunoprecipitation (ChIP) assays have shown that THZ1 treatment significantly reduces the binding of STAT3 to the promoter regions of its target genes, such as MYC. nih.gov Consequently, the transcription of STAT3 target genes, including MYC, PIM1, CD30, CDC25A, IL4R, and IL2RA, is significantly decreased. nih.gov This leads to the downregulation of proteins involved in cell survival and proliferation, such as Mcl-1, Bcl-2, and Bcl-xL, and an increase in pro-apoptotic proteins like BAX. mdpi.com

The suppression of STAT3 signaling by THZ1 sensitizes T-cell lymphomas to other therapeutic agents, such as BCL2 inhibitors. nih.gov In some cellular contexts, phosphorylated STAT3 (pSTAT3) is used as a control marker for cellular transformation. biorxiv.org

In preclinical models of non-small cell lung cancer (NSCLC), THZ1 has been shown to modulate the p38α/MYC/PD-L1 signaling axis, which plays a crucial role in tumor growth and immune evasion. patsnap.comfrontiersin.org High levels of CDK7, the target of THZ1, are associated with a poor prognosis in NSCLC.

THZ1 treatment, as well as CDK7 silencing, leads to the suppression of tumor growth and induces apoptosis in NSCLC cells. frontiersin.org Mechanistically, the inhibition of CDK7 by THZ1 specifically suppresses genes associated with the p38α/MYC pathway. patsnap.comresearchgate.net THZ1 inhibits the transcriptional activity of MYC by downregulating p38α. patsnap.com This is significant because p38α has been shown to be involved in tumor proliferation in various cancer models. mdpi.com

Furthermore, the inhibition of MYC activity by THZ1 leads to the suppression of Programmed Death-Ligand 1 (PD-L1) expression. patsnap.com PD-L1 is a key immune checkpoint protein that, when expressed on tumor cells, can inhibit the anti-tumor activity of T cells. By downregulating PD-L1, THZ1 can enhance anti-tumor immunity. patsnap.com

Studies have shown that THZ1 treatment can boost antitumor immunity by increasing the infiltration of CD8+ T cells into the tumor microenvironment. patsnap.com This effect, combined with the downregulation of PD-L1, suggests that THZ1 can synergize with anti-PD-1 immunotherapy. patsnap.comfrontiersin.org The combination of a CDK7 inhibitor like THZ1 with anti-PD-1 therapy is therefore being explored as a promising treatment strategy for NSCLC. patsnap.comfrontiersin.org

THZ1 has been found to inhibit the canonical Nuclear Factor-kappa B (NF-κB) signaling pathway in preclinical models of multiple myeloma and pancreatic ductal adenocarcinoma (PDAC). nih.govnih.gov The NF-κB pathway is a critical regulator of inflammation, cell survival, and proliferation, and its constitutive activation is a hallmark of many cancers. ashpublications.orgoup.comoncotarget.com

In multiple myeloma cells, particularly those resistant to the proteasome inhibitor bortezomib, THZ1 has been shown to inhibit TNF-α-induced canonical NF-κB signaling. nih.gov This is achieved by decreasing the phosphorylation of IKKα/β, which in turn prevents the phosphorylation and subsequent degradation of the NF-κB inhibitor, IκBα. nih.gov As a result, the nuclear translocation of the p65/p50 NF-κB heterodimer is inhibited. oncotarget.com THZ1 also downregulates the mRNA expression of REL A, the gene encoding the p65 subunit. nih.gov

The inhibition of NF-κB signaling by THZ1 leads to the downregulation of NF-κB target genes, such as the cellular FLICE inhibitory protein (cFLIP), which promotes apoptosis. nih.gov This contributes to the anti-myeloma activity of THZ1, both alone and in combination with bortezomib. nih.govresearchgate.net In PDAC, THZ1 treatment also leads to a preferential repression of NF-κB signaling-related transcripts. nih.gov The NF-κB pathway is known to be involved in the progression of various cancers, including ovarian and breast cancer, by promoting proliferation and survival. frontiersin.org

p38α/MYC/PD-L1 Signaling

Metabolic Reprogramming Effects

THZ1 Dihydrochloride, a selective and covalent inhibitor of cyclin-dependent kinase 7 (CDK7), has been shown to exert significant anti-tumor effects by inducing metabolic reprogramming in cancer cells. nih.govnih.govnih.gov This perturbation of cellular metabolism is a key mechanism underlying its therapeutic potential.

Perturbation of Cellular Metabolism

A key aspect of this metabolic perturbation is the inhibition of glycolysis, a central pathway for energy production in rapidly proliferating cancer cells, a phenomenon often referred to as the Warburg effect. nih.govnih.gov In non-small-cell lung cancer (NSCLC) cells, THZ1 treatment has been shown to block the glycolysis pathway, leading to reduced glucose uptake and lactate (B86563) secretion. nih.gov This inhibition of key glycolytic steps prevents an adequate supply of energy required for cancer cell proliferation. nih.gov Specifically, THZ1 treatment has been observed to decrease the mRNA expression of several key glycolytic enzymes. nih.gov

Furthermore, RNA-sequencing data from B-ALL cells treated with THZ1 revealed that the downregulated metabolic pathways included the pentose (B10789219) phosphate (B84403) pathway (PPP), pyrimidine (B1678525) and purine (B94841) metabolism, and the TCA cycle. nih.gov The PPP is crucial for producing NADPH, which is essential for antioxidant defense and the synthesis of nucleotides and fatty acids. plos.orgmdpi.combiomolther.org By disrupting these fundamental metabolic processes, THZ1 effectively creates a state of metabolic stress within the cancer cells, contributing to the inhibition of their growth and survival.

Table 1: Effects of this compound on Cellular Metabolism

Metabolic Pathway Effect of THZ1 Treatment Cell Line Models Key Findings
Glycolysis Inhibition B-ALL, NSCLC Reduced glucose uptake, lactate secretion, and ATP production. Downregulation of key glycolytic enzyme expression. nih.govnih.gov
Pentose Phosphate Pathway (PPP) Downregulation B-ALL Disruption of mRNA expression of PPP-related genes. nih.gov
Purine/Pyrimidine Metabolism Downregulation B-ALL Disturbance in the expression of genes involved in nucleotide synthesis. nih.gov
TCA Cycle Downregulation B-ALL Altered expression of genes associated with the TCA cycle. nih.gov

Downregulation of c-MYC-Mediated Metabolic Enzymes

A primary mechanism through which THZ1 perturbs cellular metabolism is by downregulating the expression of the transcription factor c-MYC and its downstream target genes, which include numerous metabolic enzymes. nih.govnih.gov The c-MYC oncogene is a master regulator of cellular metabolism, promoting the anabolic growth of cancer cells by modulating the expression of a wide array of genes involved in glucose and glutamine metabolism. nih.govmdpi.com

In B-ALL cells, treatment with THZ1 has been shown to significantly decrease both the mRNA and protein levels of c-MYC. nih.gov This reduction in c-MYC expression leads to the subsequent downregulation of c-MYC-mediated metabolic enzymes that are critical for glycolysis. nih.gov For instance, the expression of enzymes such as Hexokinase 1 (HK1), Phosphofructokinase, Platelet (PFKP), Pyruvate (B1213749) Kinase M2 (PKM2), and Lactate Dehydrogenase A (LDHA) have been shown to be suppressed following THZ1 treatment in B-ALL cells. nih.gov

Similarly, in NSCLC cells, THZ1 treatment inhibits the mRNA expression of several glycolytic enzymes, including Hexokinase 2 (HK2), Phosphofructokinase, Liver type (PFKL), Phosphofructokinase, Muscle type (PFKM), PFKP, Phosphoglycerate Kinase 1 (PGK1), PKM2, and LDHA, as well as the glucose transporter GLUT1. nih.gov The protein expression of HK2, a rate-limiting enzyme in glycolysis, was also significantly reduced. nih.gov This evidence strongly indicates that THZ1's ability to interfere with cancer metabolism is, in large part, mediated through the suppression of the c-MYC transcriptional program.

Table 2: Downregulation of c-MYC and c-MYC-Mediated Metabolic Enzymes by this compound

Gene/Protein Effect of THZ1 Treatment Cell Line Models Significance
c-MYC Decreased mRNA and protein expression B-ALL Master regulator of metabolic gene expression. nih.gov
GLUT1 Decreased mRNA expression NSCLC Glucose transporter. nih.gov
HK1 Downregulated expression B-ALL Key glycolytic enzyme. nih.gov
HK2 Decreased mRNA and protein expression NSCLC Rate-limiting enzyme in glycolysis. nih.gov
PFKP Downregulated expression B-ALL, NSCLC Key glycolytic enzyme. nih.govnih.gov
PFKL Decreased mRNA expression NSCLC Key glycolytic enzyme. nih.gov
PFKM Decreased mRNA expression NSCLC Key glycolytic enzyme. nih.gov
PKM2 Downregulated expression B-ALL, NSCLC Key glycolytic enzyme involved in the Warburg effect. nih.govnih.gov
LDHA Downregulated expression B-ALL, NSCLC Converts pyruvate to lactate. nih.govnih.gov
PGK1 Decreased mRNA expression NSCLC Glycolytic enzyme. nih.gov

Preclinical Efficacy of Thz1 Dihydrochloride in Disease Models

Hematologic Malignancies

THZ1 has shown particular potency in hematologic cancers that are often driven by transcriptional addiction, where malignant cells are highly dependent on the continuous expression of specific oncogenes for their survival and proliferation.

T-ALL is a form of leukemia where cancer cells exhibit a high dependency on lineage-specific transcription factors. cornell.edu THZ1 has demonstrated exceptional efficacy in preclinical models of T-ALL. glpbio.com The compound potently inhibits the proliferation of T-ALL cell lines, including Jurkat and Loucy cells. glpbio.com This sensitivity is linked to the ability of THZ1 to disrupt crucial transcriptional programs necessary for T-ALL cell survival. glpbio.com

Research shows that at nanomolar concentrations, THZ1 causes a decrease in cellular proliferation and an increase in apoptosis in T-ALL cell lines. cornell-lymphoma.com This is accompanied by a reduction in anti-apoptotic proteins, particularly MCL-1 and XIAP. cornell.educornell-lymphoma.com The primary mechanism involves the inhibition of CDK7, which leads to decreased phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at Serine 5 (Ser5), Serine 7 (Ser7), and to a lesser extent, Serine 2 (Ser2). cornell.edumdpi.com This disruption of RNAPII function preferentially affects the transcription of genes with super-enhancers, such as the key T-ALL oncogene RUNX1. glpbio.com Low concentrations of THZ1 lead to a significant reduction in RUNX1 transcript and protein levels, which is a critical factor in inducing cell death in T-ALL. mdpi.comcornell-lymphoma.com In a human T-ALL xenograft model using KOPTK1 cells, THZ1 administration suppressed tumor growth, highlighting its in vivo potential. cornell-lymphoma.comnih.gov

Table 1: In Vitro Efficacy of THZ1 in T-ALL Cell Lines

Cell LineIC50 Value (72 hours)Key FindingsReference
Jurkat50 nMInhibition of proliferation; disruption of CDK7 signaling pathways. glpbio.comnih.gov
Loucy0.55 nMPotent inhibition of proliferation; disruption of CDK7 signaling pathways. glpbio.comnih.gov
KOPTK10.49 nMHigh sensitivity leading to apoptosis; used in successful in vivo xenograft models. cornell-lymphoma.com
DND-410.61 nMDemonstrated high sensitivity to THZ1-induced apoptotic death. cornell-lymphoma.com

In preclinical studies of B-cell acute lymphocytic leukemia (B-ALL), THZ1 has been shown to be an effective agent for inhibiting cancer cell growth. nih.gov Elevated CDK7 expression is observed in primary B-ALL cells compared to normal peripheral blood mononuclear cells. nih.gov THZ1 demonstrates a dual effect on B-ALL cell lines, such as NALM6 and REH: at lower concentrations, it arrests the cell cycle in the G2/M phase, while at higher concentrations, it induces apoptosis by activating mitochondrial apoptotic pathways. nih.govnih.gov

Table 2: Preclinical Effects of THZ1 in B-ALL Cell Lines

Cell LineEffectMechanismReference
NALM6Cell cycle arrest (low concentration); Apoptosis (high concentration)Downregulation of c-MYC; disruption of metabolic pathways; inhibition of RNAPII phosphorylation. nih.govresearchgate.net
REHCell cycle arrest (low concentration); Apoptosis (high concentration)Downregulation of c-MYC; disruption of metabolic pathways; inhibition of RNAPII phosphorylation. nih.govresearchgate.net

THZ1 has emerged as a potent agent against multiple myeloma (MM) cells in preclinical settings, including in models resistant to standard therapies like bortezomib. nih.gov The compound effectively diminishes MM cell proliferation and survival, inducing G2/M cell cycle arrest and apoptosis. nih.govresearchgate.net This effect is associated with the inactivation of RNAPII CTD and the dephosphorylation of CDK7, CDK1, CDK2, and CDK9. nih.gov

A key mechanism of THZ1's efficacy in MM is the transcriptional downregulation of critical survival proteins, including c-MYC, MCL-1, and BCL-xL. nih.govsemanticscholar.org MM cells are often dependent on these proteins, and their suppression by THZ1 leads to cell death. nih.gov Studies have shown that ectopic expression of MCL-1 or c-MYC can significantly protect MM cells from THZ1-induced lethality. nih.gov In venetoclax-resistant MM cell lines (U266 and MOLP8), THZ1 treatment reduced cell viability with IC50 values of 32.21 nM and 60.35 nM, respectively. ashpublications.org Furthermore, THZ1 demonstrated significant in vivo activity, improving survival in a systemic U266 MM xenograft model with minimal toxicity. nih.govresearchgate.net

Table 3: In Vitro Activity of THZ1 in Multiple Myeloma Cell Lines

Cell LineContextKey FindingsReference
U266Parental and Proteasome Inhibitor-ResistantInduced apoptosis; downregulated c-MYC, MCL-1, BCL-xL. Showed in vivo efficacy in xenograft model. nih.govresearchgate.net
OPM2ParentalInhibited proliferation and induced apoptosis. nih.gov
RPMI8226Parental and Drug-ResistantInduced apoptosis and overcame drug resistance. nih.gov
MOLP8Venetoclax-ResistantResponsive to THZ1 treatment (IC50: 60.35 nM); THZ1 downregulated MCL1. ashpublications.org

Peripheral T-cell lymphomas (PTCL) are aggressive diseases that have shown sensitivity to transcription-targeting drugs like THZ1. cornell.edunih.gov By inhibiting CDK7, THZ1 interferes with the transcription of critical lymphoma genes. cornell-lymphoma.com This approach is effective even in PTCL cells that harbor the activating STAT3 Y640F mutation, which is typically hard to target. cornell-lymphoma.comnih.gov

In PTCL cells, THZ1 treatment leads to a decrease in the phosphorylation of RNAPII at Ser5 and Ser2. jhu.edu This inhibition of transcriptional activity results in the downregulation of highly transcribed STAT3 target genes, including MYC, MCL1, PIM1, and IL4R. nih.govbiocrick.com The reduction of anti-apoptotic proteins such as MCL1 and BCL-XL sensitizes the lymphoma cells to other agents like BH3 mimetic drugs. nih.govbiocrick.com While THZ1 potently induces apoptosis in PTCL cell lines like OCI-Ly12 and OCI-Ly13.2, it does so with minimal disruption to the cell cycle, indicating that its primary anti-lymphoma effect stems from the inhibition of transcriptional programs essential for PTCL survival. nih.govjhu.edu

Multiple Myeloma (MM)

Solid Tumors

The preclinical efficacy of THZ1 extends beyond hematologic malignancies to various solid tumors, where transcriptional addiction to oncogenes also plays a critical role.

In ER+ breast cancer, THZ1 has demonstrated efficacy both as a single agent and in combination with existing therapies, particularly in models of endocrine resistance. mdpi.com Studies using the ER+ MCF-7 cell line showed an IC50 value for THZ1 of 209.3 nM. researchgate.net While ER+ cells were found to be less sensitive than some triple-negative breast cancer subtypes, THZ1 was still effective at inhibiting proliferation. researchgate.netnih.gov

THZ1's mechanism in ER+ breast cancer involves inducing G2/M phase cell cycle arrest and apoptosis. mdpi.comnih.gov Importantly, THZ1 has been shown to overcome resistance to tamoxifen (B1202). In tamoxifen-resistant LCC2 cells, combining a low dose of THZ1 (1 nM) with tamoxifen decreased cell viability by over 50%. mdpi.com This effect is linked to the downregulation of key oncogenic pathways. THZ1 treatment decreases the levels of MYC, STAT3, and β-catenin in both tamoxifen-sensitive and tamoxifen-resistant cell lines. mdpi.com It also reduces the expression of critical cell cycle proteins, including Cyclin D1 and Cyclin E. mdpi.com In vivo studies using xenograft models confirmed that THZ1 enhances the tumor-suppressive effects of tamoxifen, leading to reduced tumor volume and weight, decreased proliferation (Ki67), and increased apoptosis. mdpi.com

Table 4: Preclinical Effects of THZ1 in ER+ Breast Cancer

ModelKey FindingsMechanismReference
MCF-7 Cells (Tamoxifen-sensitive)Inhibited cell growth (IC50: 209.3 nM); enhanced tamoxifen-induced cytotoxicity.Induced G2/M arrest; downregulated Cyclin D1, Cyclin E, MYC, STAT3. mdpi.comresearchgate.net
LCC2 Cells (Tamoxifen-resistant)Overcame tamoxifen resistance; combination with tamoxifen reduced viability by >50%.Downregulated MYC, STAT3, β-catenin. mdpi.com
Xenograft Mouse ModelBoosted tamoxifen's effect on reducing tumor weight and volume.Reduced Ki67 and CD31 expression; increased apoptotic cell death. mdpi.com

MYCN-Amplified Neuroblastoma

THZ1 has demonstrated significant preclinical efficacy in MYCN-amplified neuroblastoma, a cancer reliant on the overexpression of the MYC oncoprotein. mednexus.orgaacrjournals.org Research indicates that neuroblastoma cells with MYCN amplification are particularly sensitive to THZ1. aacrjournals.org This heightened sensitivity is attributed to the presence of super-enhancers associated with the MYCN locus and other oncogenic drivers. aacrjournals.org

In preclinical studies, THZ1 treatment of MYCN-amplified neuroblastoma cells led to a decrease in RNA polymerase II occupancy and a subsequent reduction in the expression of super-enhancer-associated genes, including MYCN itself. aacrjournals.org This targeted action resulted in cell-cycle arrest and apoptosis in the cancer cells. aacrjournals.org Compared to non-transformed cell lines and neuroblastoma cells without MYCN amplification, the MYCN-amplified cells showed a significantly higher sensitivity to THZ1. aacrjournals.org

In xenograft models of human MYCN-amplified neuroblastoma, THZ1 treatment effectively inhibited tumor growth. mednexus.orgaacrjournals.org This anti-tumor effect was achieved without overt systemic toxicity, highlighting the selective nature of its action against cancerous cells. aacrjournals.org Furthermore, combination therapy studies have shown that THZ1 can act synergistically with tyrosine kinase inhibitors (TKIs) like ponatinib (B1185) and lapatinib (B449) to induce apoptosis in MYCN-amplified neuroblastoma cells. nih.gov This combination therapy was found to have minimal effects on normal, nonmalignant cells. nih.gov

Interactive Table: Preclinical Efficacy of THZ1 in MYCN-Amplified Neuroblastoma

Cell Lines/Model Key Findings Reference
MYCN-amplified neuroblastoma cell lines Showed significantly higher sensitivity to THZ1 compared to cells lacking MYCN amplification. aacrjournals.org aacrjournals.org
MYCN-amplified neuroblastoma cell lines THZ1 treatment led to increased cell-cycle arrest and apoptosis. aacrjournals.org aacrjournals.org
MYCN-amplified neuroblastoma xenograft tumors THZ1 inhibited tumor growth without systemic toxicity. aacrjournals.org aacrjournals.org
MYCN-amplified neuroblastoma cells Combination with TKIs (ponatinib, lapatinib) synergistically induced apoptosis. nih.gov nih.gov
MYCN-amplified neuroblastoma cells THZ1 selectively targets these cells. frontiersin.org frontiersin.org

Small Cell Lung Cancer (SCLC)

Preclinical evidence strongly supports the therapeutic potential of THZ1 in Small Cell Lung Cancer (SCLC), a particularly aggressive form of lung cancer. amegroups.org Unbiased small molecule screens have revealed that SCLC cells are highly sensitive to drugs that target transcription, with THZ1 being a notably potent inhibitor. nih.gov The mechanism of action is linked to the ability of THZ1 to significantly reduce gene transcription mediated by RNA polymerase II. nih.gov

Studies using murine SCLC cells demonstrated that THZ1 has a half-maximal inhibitory concentration (IC50) in the range of 75–100 nM. nih.gov This indicates a high degree of potency. In contrast, murine non-small cell lung cancer (NSCLC) cells driven by mutant Kras were found to be more than five times less sensitive to THZ1 treatment. nih.gov This suggests that lung cancers addicted to mutated kinases are less susceptible to transcription-targeting drugs compared to SCLC. nih.gov

In vivo studies using mouse models with autochthonous SCLC disease have shown significant tumor responses to THZ1 treatment. nih.gov Notably, THZ1 treatment was effective against both primary and metastatic SCLC lesions. nih.govnih.gov Furthermore, human SCLC cells with amplifications in any of the MYC family genes have been confirmed to be highly sensitive to THZ1. nih.gov

Interactive Table: Preclinical Efficacy of THZ1 in Small Cell Lung Cancer (SCLC)

Cell Lines/Model Key Findings Reference
Murine SCLC cells IC50 value of 75-100 nM for THZ1. nih.gov nih.gov
Murine SCLC cells vs. mNSCLC cells mSCLC cells were >5-fold more sensitive to THZ1 than mNSCLC cells. nih.gov nih.gov
SCLC GEM mice Significant tumor responses observed with THZ1 treatment. nih.gov nih.gov
SCLC lung tumors and liver metastases cells Showed similar sensitivity to THZ1. nih.gov nih.gov
Human SCLC cells with MYC amplification Confirmed to be significantly sensitive to THZ1. nih.gov nih.gov

Gastrointestinal Stromal Tumors (GIST)

THZ1 has demonstrated significant antineoplastic effects in preclinical models of Gastrointestinal Stromal Tumors (GIST), which are often characterized by mutations in c-KIT or PDGFRα receptor tyrosine kinases. nih.govnih.gov In vitro studies on GIST cell lines, GIST-T1 and GIST-882, showed that THZ1 suppressed cell viability in a dose-dependent manner. nih.gov The IC50 values were determined to be 41 nmol/L for GIST-T1 cells and 183 nmol/L for GIST-882 cells. nih.gov

The antitumor effects of THZ1 were also observed in vivo using a subcutaneous xenograft model of GIST-T1. nih.gov Treatment with THZ1 led to a profound reduction in both tumor volume and weight. nih.gov Immunohistochemical analysis of the tumor samples from THZ1-treated mice revealed a dramatic inhibition of cell proliferation, as indicated by Ki67 staining, and an increase in apoptosis, shown by cleaved-caspase 3 staining. nih.gov

Furthermore, research has explored the synergistic effects of THZ1 with existing GIST therapies. Studies have shown that combining THZ1 with the tyrosine kinase inhibitor imatinib (B729) results in synergistic antitumor effects in imatinib-sensitive GIST cells. nih.gov This combination therapy led to a greater upregulation of cleaved caspase 3 and PARP, indicative of enhanced apoptosis, compared to either agent alone. nih.gov

Interactive Table: Preclinical Efficacy of THZ1 in Gastrointestinal Stromal Tumors (GIST)

Cell Lines/Model Key Findings Reference
GIST-T1 cells IC50 value of 41 nmol/L. nih.gov nih.gov
GIST-882 cells IC50 value of 183 nmol/L. nih.gov nih.gov
GIST-T1 and GIST-882 cells THZ1 significantly suppressed cell viability in a dose-dependent manner. nih.gov nih.gov
Subcutaneous xenograft model of GIST-T1 THZ1 treatment led to a profound reduction in tumor volume and weight. nih.gov nih.gov
GIST-T1 and GIST-882 cells Combination with imatinib exerted synergistic antitumor effects. nih.gov nih.gov

Non-Small Cell Lung Cancer (NSCLC)

THZ1 has shown promise in preclinical models of Non-Small Cell Lung Cancer (NSCLC). frontiersin.org In vitro studies have demonstrated that THZ1 effectively inhibits the proliferation and migration of human NSCLC cell lines. frontiersin.org For instance, the NSCLC cell line H1299 showed a significant response to THZ1 at a concentration of 50 nM after 48 hours of incubation. mednexus.org Other NSCLC cell lines, including H292, H23, and A549, also exhibited a dose-dependent inhibition of growth at higher concentrations of THZ1. mednexus.org

The mechanism of action of THZ1 in NSCLC involves the induction of apoptosis and the suppression of tumor growth. researchgate.netnih.gov Treatment with THZ1 has been shown to arrest the cell cycle at the G2/M phase and induce apoptosis in NSCLC cells. frontiersin.orgresearchgate.net Furthermore, THZ1 has been found to suppress glycolysis in these cells. frontiersin.org

In vivo studies have corroborated these findings. THZ1 treatment has been shown to suppress NSCLC growth in animal models. researchgate.net Interestingly, THZ1 has also been found to boost antitumor immunity by recruiting infiltrating CD8+ T cells, and it acts synergistically with anti-PD-1 therapy. researchgate.netnih.gov This suggests that a combination of THZ1 and anti-PD-1 therapy could be an effective treatment strategy for NSCLC. nih.gov

Interactive Table: Preclinical Efficacy of THZ1 in Non-Small Cell Lung Cancer (NSCLC)

Cell Lines/Model Key Findings Reference
H1299 cell line Significant response to 50 nM THZ1 at 48 hours. mednexus.org mednexus.org
H292, H23, A549 cell lines Dose-dependent inhibition of growth with THZ1. mednexus.org mednexus.org
Human NSCLC cell lines THZ1 suppressed proliferation and migration, arrested cell cycle at G2/M, and induced apoptosis. frontiersin.org frontiersin.org
In vivo models THZ1 suppressed tumor growth. researchgate.net researchgate.net
In vivo models THZ1 boosted antitumor immunity by recruiting CD8+ T cells and synergized with anti-PD-1 therapy. researchgate.netnih.gov researchgate.netnih.gov

High-Grade Glioma and Glioblastoma (GBM)

THZ1 has emerged as a potential therapeutic agent for high-grade glioma (HGG) and glioblastoma (GBM), the most aggressive primary brain tumor in adults. nih.govnih.gov Preclinical studies have demonstrated the efficacy of THZ1 in both in vitro and in vivo models of GBM. nih.gov In an anti-GBM epigenetic drug screening, THZ1 was identified as one of the top hits. nih.gov Multiple long-established GBM cell lines and patient-derived primary GBM cell lines have shown high sensitivity to THZ1. nih.gov

The therapeutic effect of THZ1 in GBM is linked to its ability to disrupt global gene transcription, with a preferential impact on genes associated with super-enhancers. nih.gov This is significant because super-enhancers are often linked to key oncogenic genes in various cancers. nih.gov In glioma stem cells (GSCs), which contribute to treatment resistance, THZ1 has been shown to induce apoptotic cell death. nih.gov

In vivo studies using orthotopic xenograft models of GBM have shown that THZ1 treatment can significantly prolong survival. nih.gov THZ1 has been shown to cross the blood-brain barrier, a critical feature for drugs targeting brain tumors. nih.gov In tumor tissues from THZ1-treated mice, there was reduced proliferation and increased apoptosis. nih.gov

Interactive Table: Preclinical Efficacy of THZ1 in High-Grade Glioma and Glioblastoma (GBM)

Cell Lines/Model Key Findings Reference
Multiple GBM cell lines and patient-derived primary GBM cell lines Exhibited high sensitivity to THZ1. nih.gov nih.gov
Glioma stem cells (GSCs) THZ1 induced significant levels of apoptotic cell death. nih.gov nih.gov
Orthotopic xenograft model of U87 cells THZ1-treated mice survived significantly longer than control mice. nih.gov nih.gov
GBM cells THZ1 treatment resulted in broad inhibition of RNAPII-mediated gene transcription. nih.gov nih.gov
Chick embryo xenograft models of primary and recurrent GBM THZ1 reduced proliferation and promoted apoptosis. oup.comresearchgate.net oup.comresearchgate.net

Nasopharyngeal Carcinoma (NPC)

THZ1 has demonstrated significant antineoplastic activities in preclinical models of Nasopharyngeal Carcinoma (NPC). nih.gov An unbiased high-throughput chemical screening identified CDK inhibitors, particularly THZ1, as highly effective against NPC cells. nih.gov In vitro studies have shown that THZ1 treatment leads to marked growth retardation, cell-cycle arrest in the G2-M stage, and profound induction of apoptosis in NPC cells. nih.gov

The molecular mechanism underlying the efficacy of THZ1 in NPC is attributed to the inhibition of super-enhancer-mediated oncogenic transcriptional amplification. researchgate.net This targeted inhibition of transcription leads to the downregulation of numerous genes involved in critical cellular processes. A gene expression profile analysis of THZ1-treated NPC cell lines identified 567 down-regulated genes, with the most significantly enriched pathways being related to the cell cycle. amegroups.orgnih.gov

In vivo studies using NPC models have confirmed the antitumor effects of THZ1. nih.gov Treatment with THZ1 has been shown to significantly inhibit NPC cell metastasis, resulting in a notable reduction in the number of metastatic lesions in the lungs. nih.gov

Interactive Table: Preclinical Efficacy of THZ1 in Nasopharyngeal Carcinoma (NPC)

Cell Lines/Model Key Findings Reference
NPC C666-1 and HK1 cells THZ1 treatment led to marked growth retardation and cell-cycle arrest in G2-M stage. nih.gov nih.gov
NPC cells THZ1 profoundly induced cell apoptosis. nih.gov nih.gov
THZ1-treated NPC cells 567 genes were down-regulated, with cell cycle pathways being the most enriched. amegroups.orgnih.gov amegroups.orgnih.gov
In vivo NPC models THZ1 significantly inhibited NPC cell metastasis. nih.gov nih.gov
NPC cells Highly sensitive to CDK inhibitors, especially THZ1. nih.gov nih.gov

Ovarian Cancer

THZ1 has been identified as a potent inhibitor in ovarian cancer, exerting broad cytotoxicity against ovarian tumors in preclinical studies. nih.gov High-throughput inhibitor screens revealed that ovarian cancer cell lines are highly sensitive to THZ1. aacrjournals.org This sensitivity was validated in various ovarian cancer cell lines, where THZ1 treatment effectively suppressed tumor cell proliferation. aacrjournals.orgresearchgate.net

The antineoplastic effects of THZ1 in ovarian cancer are mediated through the inhibition of CDK7, which in turn disrupts transcriptional regulation. nih.gov THZ1 treatment leads to a dose-dependent inhibition of RNA polymerase II CTD phosphorylation. aacrjournals.org This disruption of transcription results in cell cycle arrest and induction of apoptosis in ovarian cancer cells. nih.gov

In vivo studies using tumor xenograft models of ovarian cancer have demonstrated the efficacy of THZ1 in suppressing tumor growth. aacrjournals.orgresearchgate.net Mice treated with THZ1 showed a statistically significant reduction in tumor burden. researchgate.net Histologic analysis of tumors from THZ1-treated mice revealed widespread necrotic tissue, decreased cell proliferation, and activation of apoptotic markers. aacrjournals.orgresearchgate.net Notably, THZ1 has shown efficacy in patient-derived xenograft models from heavily pre-treated ovarian cancer patients, where it induced significant tumor growth inhibition. elifesciences.org

Interactive Table: Preclinical Efficacy of THZ1 in Ovarian Cancer

Cell Lines/Model Key Findings Reference
Panel of ovarian cancer cell lines Highly sensitive to THZ1-induced cytotoxicity. aacrjournals.orgresearchgate.net aacrjournals.orgresearchgate.net
A2780 and HEY xenografts THZ1 treatment resulted in statistically significant lower tumor volumes. researchgate.net researchgate.net
Patient-derived xenograft (PDX) models Administration of THZ1 induced significant tumor growth inhibition. elifesciences.org elifesciences.org
Ovarian cancer cells THZ1 treatment resulted in a dose-dependent inhibition of RNAPII CTD phosphorylation. aacrjournals.org aacrjournals.org
Epithelial ovarian cancer (EOC) cell lines THZ1 significantly reduced proliferation in a dose-dependent manner. nih.gov nih.gov

Mechanisms of Acquired Resistance to Thz1 Dihydrochloride

ABC-Transporter Upregulation

A primary mechanism of acquired resistance to THZ1 is the increased expression of ATP-binding cassette (ABC) transporters. nih.govnih.gov These membrane proteins function as energy-dependent efflux pumps, actively removing xenobiotics, including therapeutic drugs, from the cell's interior. nih.govmdpi.com This reduces the intracellular concentration of the drug, preventing it from reaching its target, CDK7, at a sufficient concentration to exert its inhibitory effect. nih.gov Studies in neuroblastoma, lung cancer, and breast cancer models have demonstrated that continuous exposure to THZ1 can lead to the selection of cell populations with heightened levels of specific ABC transporters. nih.govnih.gov

ABCB1 (P-glycoprotein) Upregulation

Upregulation of the ABC subfamily B member 1 (ABCB1), also known as P-glycoprotein (P-gp) or multidrug resistance protein 1 (MDR1), has been identified as a major driver of THZ1 resistance. nih.govnih.govmdpi.com In studies involving neuroblastoma and ICEC0942-resistant breast cancer cells, a marked increase in ABCB1 expression was observed in cells that had developed resistance to THZ1. nih.govnih.gov This increased expression was shown to be stable, persisting even after the drug was removed from the culture medium for extended periods. nih.gov

The functional role of ABCB1 in conferring resistance is confirmed by the observation that its inhibition can resensitize resistant cells to THZ1. nih.gov For instance, the application of ABCB1 inhibitors like verapamil (B1683045) and tariquidar (B1662512) in resistant breast cancer cell lines restored their sensitivity to THZ1, demonstrating that the resistance is directly mediated by ABCB1's efflux activity. nih.govmdpi.com Furthermore, siRNA-mediated knockdown of ABCB1 also successfully reversed the resistance phenotype. nih.gov This highlights that THZ1 is a substrate for ABCB1 and its efficacy can be compromised by the pump's overexpression. nih.govnih.gov

Table 1: Research Findings on ABCB1 Upregulation and THZ1 Resistance
Cancer TypeCell Line ModelKey FindingReference
NeuroblastomaTHZ1-resistant (THZ1r) cellsMarked upregulation of ABCB1/MDR1/p-glycoprotein was observed in THZ1r cells compared to sensitive parental cells. nih.gov nih.gov
Breast CancerMCF7-942R (ICEC0942-resistant)Cells showed amplification of the ABCB1 gene, increased ABCB1 efflux activity, and cross-resistance to THZ1. nih.gov nih.gov
Breast CancerMCF7-942RResistance to THZ1 was reversed by treatment with ABCB1 inhibitors (verapamil, tariquidar) and by siRNA knockdown of ABCB1. nih.gov nih.gov

ABCG2 (Breast Cancer Resistance Protein) Upregulation

Another critical efflux pump implicated in THZ1 resistance is the ABC subfamily G member 2 (ABCG2), commonly known as the breast cancer resistance protein (BCRP). nih.govnih.govnih.gov Similar to ABCB1, ABCG2 actively transports a wide range of substrates, and its overexpression leads to a multidrug-resistant phenotype. nih.govmdpi.com

In breast cancer cell lines made resistant specifically to THZ1 (MCF7-THZ1R), a significant 140-fold increase in ABCG2 mRNA expression was detected, while ABCB1 levels remained unchanged. nih.gov This indicates that while both pumps can confer resistance, the specific transporter upregulated can depend on the selection pressure and cell context. nih.gov Importantly, cells with high ABCG2 expression that were resistant to THZ1 did not show cross-resistance to another CDK7 inhibitor, ICEC0942, suggesting differences in substrate specificity between the two drugs for ABCG2. nih.govresearchgate.net

The direct role of ABCG2 in THZ1 resistance was further substantiated by experiments using specific inhibitors. Treatment with the ABCG2 inhibitors novobiocin (B609625) and KO-143 successfully reversed THZ1 resistance in MCF7-THZ1R cells, confirming that ABCG2-mediated efflux is a key resistance mechanism. nih.gov

Table 2: Research Findings on ABCG2 Upregulation and THZ1 Resistance
Cancer TypeCell Line ModelKey FindingReference
Breast CancerMCF7-THZ1R (THZ1-resistant)A 140-fold increase in ABCG2 mRNA expression was observed compared to parental MCF7 cells. nih.gov nih.gov
Breast CancerMCF7-THZ1RResistance to THZ1 was dose-dependently reversed by the ABCG2 inhibitors novobiocin and KO-143. nih.gov nih.gov
MelanomaTHZ1-resistant cellsA GATA6-dependent gene expression program, which includes ABCG2, was identified in cells with acquired tolerance to THZ1. embopress.org embopress.org

Intrinsic Molecular Characteristics Influencing Sensitivity

The inherent genetic and molecular features of a cancer cell can significantly influence its initial sensitivity to THZ1, a concept often referred to as intrinsic resistance or sensitivity.

Baseline Oncogene Expression Levels (e.g., c-MYC)

The efficacy of THZ1 is closely linked to the oncogene c-MYC. nih.govnih.gov Many cancers, including ovarian cancer, multiple myeloma, and B-cell acute lymphocytic leukemia, exhibit a dependency on the continuous high-level expression of MYC, a state known as "transcriptional addiction". nih.govfrontiersin.org THZ1 functions in part by inhibiting CDK7-mediated transcription of super-enhancer-associated genes, of which MYC is a prominent example. nih.govaacrjournals.org

Consequently, cancer cells with high baseline levels of c-MYC expression are often particularly vulnerable to THZ1 treatment. frontiersin.orgaacrjournals.org The compound effectively suppresses MYC expression, leading to cell growth inhibition and apoptosis in these MYC-dependent tumors. frontiersin.orgmedchemexpress.com In multiple myeloma cells, for example, ectopic expression of c-MYC was shown to significantly protect the cells from THZ1-induced lethality, confirming the critical role of MYC downregulation in the drug's mechanism of action. nih.gov Therefore, high baseline expression of oncogenes like c-MYC can be a determinant of sensitivity to THZ1.

p53 Status

The status of the tumor suppressor gene TP53 also plays a crucial role in determining cellular response to THZ1. frontiersin.orgresearchgate.net Studies in triple-negative breast cancer (TNBC) have shown that cell lines with mutated p53 are more sensitive to THZ1 than those with wild-type p53. frontiersin.org Intriguingly, THZ1 was found to selectively and potently decrease the protein expression of mutated p53 in these cells in a dose- and time-dependent manner, an effect not observed on wild-type p53. frontiersin.org This suggests that the growth-inhibitory action of THZ1 in these specific cancer cells relies on the downregulation of the mutant p53 protein. frontiersin.org

Conversely, in breast cancer cells that retain wild-type p53, elevating the functional expression of p53 through other means, such as with the compound nutlin-3, can increase their sensitivity to THZ1. researchgate.net This enhanced sensitivity requires an active and intact p53 pathway. researchgate.net Research in head and neck squamous cell carcinoma (HNSCC) with mutated p53 also demonstrated that pharmacological inhibition of CDK7 with THZ1 impaired tumor growth, suggesting that p53 mutation may create a context of vulnerability to this agent. nih.gov

Lack of CDK7 C312S Mutation in Resistance Development

A common mechanism of acquired resistance to covalent kinase inhibitors is the mutation of the target protein's binding site. For THZ1, this would hypothetically involve a mutation at the cysteine 312 (C312) residue of CDK7, which is the site of covalent modification. A C312S (cysteine-to-serine) mutation prevents the irreversible binding of THZ1 to CDK7.

Combination Therapeutic Strategies Involving Thz1 Dihydrochloride in Preclinical Settings

Synergy with Receptor Tyrosine Kinase Inhibitors (e.g., Imatinib)

Receptor tyrosine kinases (RTKs) are crucial drivers of many cancers, and inhibitors targeting these pathways are established therapies. However, resistance often emerges. Preclinical studies have shown that combining THZ1 with RTK inhibitors can produce synergistic anti-tumor effects.

In gastrointestinal stromal tumor (GIST) cells, which are often driven by mutations in the c-KIT RTK, THZ1 has been shown to work synergistically with imatinib (B729). nih.govresearchgate.net This combination enhanced the inhibition of c-KIT expression and downstream signaling pathways like AKT and ERK. nih.gov The rationale for this synergy lies in THZ1's ability to transcriptionally repress the c-KIT oncogene, complementing imatinib's direct enzymatic inhibition. nih.govresearchgate.net This dual approach leads to a more profound and sustained blockade of the oncogenic signaling driving GIST. nih.gov Similar synergistic effects have been observed when combining THZ1 with other tyrosine kinase inhibitors (TKIs) in models of neuroblastoma, glioma, and non-small cell lung cancer. researchgate.netnih.gov

Table 1: Preclinical Synergy of THZ1 and Imatinib in GIST

Cell LineObservationDownstream EffectsReference
GIST-T1Enhanced inhibition of cell growth and c-KIT expression.Inhibition of AKT and ERK signaling. nih.gov
GIST-882Synergistic anticancer effects.Enhanced inhibition of c-KIT expression. nih.gov

Combination with Endocrine Therapies (e.g., Fulvestrant)

Endocrine therapies are a cornerstone of treatment for hormone receptor-positive (HR+) breast cancers. However, resistance to these agents is a major clinical challenge. The combination of CDK7 inhibitors like THZ1 with endocrine therapies has emerged as a promising strategy to overcome this resistance.

In preclinical models of estrogen receptor-positive (ER+) breast cancer, including those resistant to tamoxifen (B1202), THZ1 has been shown to enhance the efficacy of endocrine agents. nih.govmdpi.com For instance, the combination of samuraciclib, another CDK7 inhibitor, with fulvestrant (B1683766) has shown promising antitumor activity in patients with metastatic ER+ breast cancer who had progressed on prior CDK4/6 inhibitor and endocrine therapy. aacrjournals.org Preclinical work supports this, showing that THZ1 can boost the effects of tamoxifen, leading to decreased tumor volume and weight in xenograft models. nih.gov The mechanism involves THZ1's ability to inhibit pro-oncogenic pathways and genes associated with tumor progression, thereby re-sensitizing resistant cells to endocrine therapy. nih.govmdpi.com

Table 2: Preclinical Combination of THZ1 and Endocrine Therapy in ER+ Breast Cancer

Cancer ModelCombination AgentKey FindingReference
MCF-7 (ER+ Breast Cancer)TamoxifenTHZ1 enhanced tamoxifen-induced cytotoxicity. nih.govmdpi.com
LCC2 (Tamoxifen-Resistant)TamoxifenCombination of THZ1 and tamoxifen significantly decreased cell viability. nih.govmdpi.com
Xenograft ModelTamoxifenTHZ1 boosted the anti-tumor effect of tamoxifen. nih.gov

Co-treatment with Apoptosis-Inducing Agents (e.g., BH3 Mimetics)

Evasion of apoptosis is a hallmark of cancer. BH3 mimetics are a class of drugs that promote apoptosis by inhibiting anti-apoptotic BCL-2 family proteins. THZ1 has been found to synergize with these agents by altering the expression profile of apoptotic regulators.

In multiple myeloma and peripheral T-cell lymphoma (PTCL) cells, THZ1 treatment leads to the downregulation of anti-apoptotic proteins like MCL-1 and BCL-xL. aacrjournals.org This transcriptional reprogramming sensitizes the cancer cells to the effects of BH3 mimetics. nih.gov For example, in PTCL, the combination of THZ1 with the pan-BH3 mimetic obatoclax resulted in improved tumor growth control in both ex vivo and in vivo models. Similarly, in multiple myeloma, THZ1 potentiates the lethality of the BH3 mimetic venetoclax (B612062) in both cell lines and primary patient samples. aacrjournals.orgresearchgate.net Studies in glioblastoma have also shown that THZ1 acts synergistically with BH3-mimetics to reduce cell viability. mdpi.comresearchgate.net

Table 3: Synergistic Effects of THZ1 and BH3 Mimetics

Cancer TypeBH3 MimeticMechanism of SynergyKey OutcomeReference
Peripheral T-cell LymphomaObatoclaxTHZ1 decreases expression of MCL1 and BCL-XL.Improved lymphoma growth control.
Multiple MyelomaVenetoclaxTHZ1 downregulates MCL-1.Enhanced cell death. aacrjournals.org
GlioblastomaABT263THZ1 suppresses Mcl-1 protein levels.Synergistic reduction in cell viability. mdpi.com

Synergistic Effects with DNA Damage Response Pathway Inhibitors (e.g., PARP Inhibitors)

Inhibitors of the DNA damage response (DDR) pathway, such as PARP inhibitors, are effective in cancers with specific DNA repair defects. THZ1 can broaden the applicability of these agents by inducing a "BRCAness" phenotype, a state of deficient homologous recombination repair.

THZ1 has been shown to inhibit the expression of key genes involved in the homologous recombination pathway, including BRCA1, BRCA2, and RAD51. researchgate.net This suppression of DNA repair machinery renders cancer cells, even those proficient in homologous recombination, sensitive to PARP inhibitors like olaparib (B1684210). researchgate.netresearchgate.net Strong synergistic activity between THZ1 and olaparib has been demonstrated in various cancer cell lines, including triple-negative breast cancer, ovarian cancer, and prostate cancer. researchgate.net This combination leads to increased DNA damage and enhanced cell death. researchgate.net In vivo studies using xenograft models of Ewing sarcoma and ovarian cancer have confirmed that the combination of THZ1 and olaparib results in significant inhibition of tumor growth and improved survival compared to either agent alone. researchgate.netnih.gov

Table 4: Preclinical Synergy of THZ1 and PARP Inhibitors

Cancer ModelPARP InhibitorObservationIn Vivo OutcomeReference
HR-Proficient Cancer CellsOlaparibStrong synergistic lethality.Significant inhibition of tumor growth. researchgate.net
Ewing SarcomaOlaparibStriking synergy in cell viability and DNA damage assays.Significantly reduced tumor growth rate and extended survival. nih.gov

Combination with Epigenetic Modulators

Epigenetic dysregulation is a fundamental aspect of cancer development and progression. Combining THZ1 with other epigenetic modulators offers a multi-pronged approach to targeting these aberrations.

BET inhibitors, such as JQ1, function by displacing BRD4 from super-enhancers, leading to the transcriptional downregulation of key oncogenes like MYC. THZ1 also potently downregulates MYC expression, making the combination with BET inhibitors a rational therapeutic strategy. aacrjournals.orgnih.gov

In multiple myeloma cells, THZ1 was found to be considerably more potent than JQ1 in downregulating c-MYC. aacrjournals.orgnih.gov In MYCN-amplified neuroblastoma, the combination of THZ1 and a BET inhibitor was synergistic both in vitro and in vivo. mdpi.com Furthermore, in acute myeloid leukemia cells resistant to BET inhibitors, the addition of THZ1 could overcome this resistance by inhibiting MYC expression through an alternative mechanism involving the lncRNA PVT1. frontiersin.org Synergistic effects have also been reported in Hedgehog-driven medulloblastoma, where the combination of THZ1 and JQ1 led to a greater reduction in tumor growth than either agent alone. pnas.org

Table 5: Synergistic Effects of THZ1 and BET Inhibitors

Cancer TypeBET InhibitorKey FindingReference
MYCN-amplified NeuroblastomaJQ1Synergistic inhibition of transcription circuitry. mdpi.comnih.gov
I-BET151-resistant AMLI-BET151THZ1 inhibits MYC expression, killing cancer cells in combination. frontiersin.org
Hedgehog-driven MedulloblastomaJQ1Synergistic reduction of flank tumor growth. pnas.org

HDAC inhibitors represent another class of epigenetic drugs that alter chromatin structure and gene expression. The combination of THZ1 with HDACis has shown promise in preclinical models, particularly in pediatric brain cancers.

In models of diffuse intrinsic pontine glioma (DIPG), the HDAC inhibitor panobinostat, when combined with THZ1, synergistically reduced cell viability and was more effective at inhibiting proliferation and inducing apoptosis than single-drug treatments. frontiersin.org This suggests that the dual targeting of transcriptional machinery and chromatin state can be a powerful anti-cancer strategy. While clinical trials combining these two specific classes of epigenetic drugs have not yet been initiated, the preclinical data supports further investigation into this combination. mdpi.comnih.gov

Table 6: Preclinical Synergy of THZ1 and HDAC Inhibitors

Cancer ModelHDAC InhibitorObservationReference
DIPG Cell CulturesPanobinostatSynergistically reduced cell viability. frontiersin.org
Blood Cancer Cell LinesPanobinostatStrong synergistic interaction found with OTX-015 (a BETi) and SNS032 (a CDK2/7/9 inhibitor). mdpi.com

Bromodomain and Extra-Terminal Domain (BET) Inhibitors

Co-targeting Cell Cycle Kinases (e.g., CDK9)

THZ1, a covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7), also demonstrates inhibitory activity against CDK12 and CDK13. nih.govnih.gov This multi-targeting capability is significant because CDK7 plays a crucial role in both transcription and cell cycle progression. nih.govimtm.cz It is a component of the general transcription factor TFIIH, which phosphorylates RNA polymerase II (Pol II), and it also acts as a CDK-activating kinase (CAK), activating other CDKs like CDK9, CDK1, and CDK2. nih.govimtm.czaacrjournals.org

The rationale for co-targeting other cell cycle kinases, such as CDK9, alongside CDK7 stems from the intricate regulation of transcription in cancer cells. While THZ1 can inhibit CDK7, leading to reduced Pol II phosphorylation, some studies suggest that selective inhibition of CDK7 alone may not be sufficient to halt global transcription due to potential compensation by other transcriptional CDKs. nih.gov

Preclinical studies have explored the synergistic effects of combining THZ1 or other CDK7 inhibitors with CDK9 inhibitors. For instance, in acute myeloid leukemia (AML) models, co-targeting CDK7 and CDK9 has been shown to synergistically stabilize p53, suppress the transcription of oncogenes driven by super-enhancers, and induce apoptosis. nih.govmedchemexpress.com This approach appears to selectively eliminate leukemia progenitors while preserving normal hematopoietic cells. nih.gov In neuroblastoma, while THZ1 alone shows cytotoxic effects, the combination of a selective CDK7 inhibitor with a CDK9 inhibitor led to a more pronounced decrease in MYCN expression and an additive impact on cell viability. nih.gov This suggests that the efficacy of THZ1 may be partly due to its simultaneous inhibition of multiple transcriptional CDKs. nih.gov

The combination of THZ1 with inhibitors of other cell cycle-related kinases has also been investigated. For example, in breast cancer models, THZ1 has shown synergistic effects when combined with the EGFR inhibitor erlotinib (B232) and the dual CDC7/CDK9 inhibitor PHA-767491. researchgate.net

Table 1: Preclinical Findings on Co-targeting Cell Cycle Kinases with THZ1 Dihydrochloride (B599025)

Cancer TypeCo-targeted KinaseKey FindingsReference(s)
Acute Myeloid Leukemia (AML)CDK9Synergistic stabilization of p53, suppression of SE-driven oncogenes, and induction of apoptosis. nih.govmedchemexpress.com
NeuroblastomaCDK9Additive impact on cell viability and a more pronounced decrease in MYCN expression when combined with a selective CDK7 inhibitor. nih.gov
Breast CancerCDC7/CDK9 (PHA-767491)Synergistic effects on growth inhibition when combined with THZ1 and erlotinib. researchgate.net

Combination with Immunotherapy Agents (e.g., Anti-PD-1)

Emerging preclinical evidence suggests that combining THZ1 with immunotherapy, particularly immune checkpoint inhibitors like anti-PD-1 antibodies, could be a promising therapeutic strategy. The rationale behind this combination lies in the potential of CDK inhibitors to modulate the tumor microenvironment and enhance anti-tumor immunity. researchgate.net

Inhibition of CDKs, including CDK7, can trigger an anti-tumor immune response. nih.gov Specifically, THZ1-mediated inhibition of MYC, a key oncogene, has been shown to suppress the expression of Programmed Death-Ligand 1 (PD-L1) on tumor cells. researchgate.net PD-L1 on cancer cells interacts with the PD-1 receptor on T cells, leading to T-cell exhaustion and allowing the tumor to evade the immune system. By downregulating PD-L1, THZ1 can potentially restore the activity of tumor-infiltrating T cells. researchgate.net

A preclinical study in a triple-negative breast cancer (TNBC) xenograft mouse model demonstrated that the combination of THZ1 with an anti-PD-L1 antibody resulted in superior inhibition of tumor growth compared to either agent alone. researchgate.net Furthermore, some research indicates that inhibiting CDKs can enhance the efficacy of anti-PD-1 therapy by promoting an immunogenic tumor microenvironment. researchgate.net Although direct preclinical studies combining THZ1 specifically with anti-PD-1 are still emerging, the mechanistic link between CDK7 inhibition, PD-L1 suppression, and immune response provides a strong basis for this combination. nih.govresearchgate.net

Table 2: Preclinical Rationale for Combining THZ1 Dihydrochloride with Anti-PD-1/PD-L1 Therapy

Cancer TypeCombination AgentMechanism of ActionKey FindingsReference(s)
Triple-Negative Breast Cancer (TNBC)Anti-PD-L1 AntibodyTHZ1 inhibits MYC, leading to suppression of PD-L1 expression.Combination surpassed single-agent administration in inhibiting tumor growth in a xenograft model. researchgate.net
General Cancer ModelsAnti-PD-1/PD-L1Inhibition of CDKs can trigger anti-tumor immunity and enhance the efficacy of immune checkpoint blockade.CDK inhibitors can promote an immunosuppressive tumor microenvironment, potentially impairing immunotherapy efficacy. nih.govresearchgate.net

Strategies to Overcome ABC-Transporter-Mediated Resistance in Combination Therapy

A significant challenge in cancer therapy is the development of drug resistance. One common mechanism is the upregulation of ATP-binding cassette (ABC) transporters, which act as efflux pumps to remove therapeutic agents from cancer cells, thereby reducing their intracellular concentration and efficacy. nih.govmdpi.comfrontiersin.org Preclinical studies have identified the upregulation of multidrug transporters, specifically ABCB1 (also known as P-glycoprotein or MDR1) and ABCG2 (also known as BCRP), as a major mechanism of acquired resistance to THZ1. nih.govresearchgate.netnih.gov

This resistance is not limited to a single cancer type, having been observed in neuroblastoma, lung cancer, and breast cancer models. nih.govnih.gov Cells that develop resistance to THZ1 show a marked increase in the expression of these transporters. nih.govnih.gov Importantly, this resistance can often be reversed by co-administering inhibitors of these ABC transporters.

For instance, in neuroblastoma and lung cancer cells that had become resistant to THZ1, the use of the ABCB1 inhibitor tariquidar (B1662512) successfully restored sensitivity to THZ1. nih.gov Similarly, in breast cancer cell lines resistant to THZ1 due to ABCG2 upregulation, the resistance was reversible upon treatment with ABCG2 inhibitors like novobiocin (B609625) and KO-143. researchgate.net Furthermore, siRNA knockdown of the specific ABC transporter also reversed the resistance, confirming their direct role. nih.gov

These findings highlight a critical combination strategy: pairing THZ1 with ABC transporter inhibitors to overcome or prevent the emergence of resistance. This approach could be crucial for the long-term clinical efficacy of THZ1 and its derivatives. nih.govresearchgate.netnih.gov

Table 3: Overcoming ABC Transporter-Mediated Resistance to this compound

Cancer ModelResistance MechanismCombination StrategyOutcomeReference(s)
NeuroblastomaUpregulation of ABCB1Co-treatment with Tariquidar (ABCB1 inhibitor)Rescued sensitivity to THZ1 and led to growth inhibition. nih.gov
Lung CancerUpregulation of ABCG2Development of E9, a CDK inhibitor not susceptible to ABC transporter efflux.E9 overcame ABC-mediated resistance. nih.gov
Breast Cancer (MCF7)Upregulation of ABCB1Co-treatment with Verapamil (B1683045) or Tariquidar (ABCB1 inhibitors)Resensitized resistant cells to THZ1. researchgate.netnih.gov
Breast Cancer (MCF7)Upregulation of ABCG2Co-treatment with Novobiocin or KO-143 (ABCG2 inhibitors)Dose-dependently reduced the GI50 of THZ1 in resistant cells. researchgate.netnih.gov

Advanced Research Methodologies and Future Directions in Thz1 Dihydrochloride Studies

Transcriptomic and Proteomic Profiling

To decipher the molecular consequences of CDK7 inhibition by THZ1, researchers employ genome-wide transcriptomic and proteomic analyses. These approaches offer a holistic view of the cellular changes induced by the compound, revealing key pathways and processes that are disrupted.

RNA sequencing (RNA-Seq) has been instrumental in characterizing the global transcriptional changes following THZ1 treatment in various cancer models. A consistent finding across multiple studies is that THZ1 leads to a widespread shutdown of transcription, preferentially affecting genes associated with super-enhancers and key oncogenic pathways. aacrjournals.org

In nasopharyngeal carcinoma (NPC) cells, for instance, RNA-Seq analysis identified 567 downregulated genes and only 25 upregulated genes after THZ1 treatment. amegroups.orgnih.govnih.gov Functional analysis of these differentially expressed genes revealed that the most significantly enriched pathways were related to the cell cycle. amegroups.orgnih.govnih.gov Key node genes identified included those central to cell cycle progression and transcription, such as CDC6, CDK9, CCNA2, CCNB1, and members of the POLR family. amegroups.orgnih.gov Similarly, in B-cell acute lymphocytic leukemia (B-ALL), RNA-Seq results showed that THZ1 significantly downregulated genes related to cell proliferation like CDK1, CDK2, and CDK6, while upregulating genes associated with cell cycle arrest. frontiersin.org

Studies in ovarian cancer have demonstrated that treatment with THZ1 results in a dramatic decrease in global messenger RNA levels, with a significant enrichment of downregulated genes involved in cell cycle regulation, DNA repair, and transcription. aacrjournals.org In osteosarcoma, RNA sequencing of THZ1-treated cells revealed a decrease in the expression of a large number of genes, with gene ontology analysis indicating that the downregulated genes are primarily involved in cell cycle progression. d-nb.info This transcriptional repression often centers on critical oncogenes. For example, in cervical cancer cells, microarray analysis showed that THZ1 treatment leads to the transcriptional inhibition of oncogenes such as c-MYC, hTERT, RAD51, and BCL-2. dovepress.com

Cancer TypeKey Downregulated Genes/PathwaysReference
Nasopharyngeal Carcinoma (NPC)Cell cycle-related genes (CDC6, CDK9, CCNA2, CCNB1), POLR family amegroups.orgnih.govnih.gov
B-Cell Acute Lymphocytic Leukemia (B-ALL)Cell proliferation genes (CDK1, CDK2, CDK6), c-MYC-mediated metabolic enzymes (HK1, PFKP, PKM2, LDHA) frontiersin.org
Ovarian CancerGenes with E2F-binding motifs, cell cycle, DNA repair, transcription regulation aacrjournals.org
OsteosarcomaCell cycle progression genes, MYC target genes d-nb.info
Cervical Cancerc-MYC, hTERT, RAD51, BCL-2, viral oncogenes E6/E7 dovepress.com

Proteomic studies complement transcriptomic data by analyzing the direct impact of THZ1 on protein expression and post-translational modifications, particularly phosphorylation. As THZ1's primary target is CDK7, a kinase, its most immediate effect is on the phosphorylation of CDK7 substrates.

A key substrate of CDK7 is the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), and multiple studies have confirmed that THZ1 treatment leads to a marked reduction in the phosphorylation of RNAPII CTD at serine 5 and serine 7. targetmol.commedchemexpress.com This inhibition of RNAPII phosphorylation is a direct cause of the transcriptional suppression observed in RNA-Seq studies. targetmol.com

Beyond its direct enzymatic target, THZ1 induces significant downstream changes in protein expression. In multiple myeloma, THZ1 treatment leads to the downregulation of anti-apoptotic proteins like MCL-1 and BCL-xL, as well as the proto-oncogene c-MYC. nih.gov Similar effects on c-MYC protein levels are observed in B-ALL and neuroblastoma. frontiersin.orgmedchemexpress.comnih.gov In small cell lung cancer (SCLC), THZ1 was found to induce the ubiquitin-mediated proteasomal degradation of RNA Polymerase II. aacrjournals.org Furthermore, in T-cell acute lymphoblastic leukemia (T-ALL), THZ1 treatment results in a reduction of anti-apoptotic proteins, most notably MCL-1 and XIAP. medchemexpress.com

High-throughput proteomic techniques, such as those based on mass spectrometry, are increasingly being used to obtain a global and unbiased view of the changes in protein expression and phosphorylation landscapes following drug treatment. mdpi.comnih.govmdpi.com These methods can identify thousands of proteins and phosphorylation sites simultaneously, providing a comprehensive dataset to understand drug mechanisms and identify potential biomarkers. mdpi.comfrontiersin.org

Cancer TypeKey Protein/Phosphorylation ChangesReference
GeneralDecreased phosphorylation of RNA Polymerase II CTD (Ser5, Ser7) targetmol.commedchemexpress.comresearchgate.net
Multiple MyelomaDownregulation of MCL-1, BCL-xL, and c-MYC proteins nih.gov
B-Cell Acute Lymphocytic Leukemia (B-ALL)Downregulation of c-MYC-mediated metabolic enzymes frontiersin.org
Small Cell Lung Cancer (SCLC)Induction of ubiquitin-mediated proteolysis of RNA Polymerase II aacrjournals.org
T-Cell Acute Lymphoblastic Leukemia (T-ALL)Reduction in MCL-1 and XIAP proteins medchemexpress.com

RNA Sequencing and Gene Expression Analysis

Functional Genomic Screens

Functional genomic screens are powerful, unbiased approaches used to identify genes and pathways that are essential for cancer cell survival or that modulate sensitivity to a specific drug. horizondiscovery.combiocompare.com These screens have been pivotal in validating CDK7 as a therapeutic target and in discovering novel, effective drug combinations involving THZ1.

The CRISPR/Cas9 system allows for precise and permanent gene knockout, making it a powerful tool for genome-wide loss-of-function screens. biocompare.com Such screens can identify genes whose loss renders cancer cells sensitive or resistant to a particular therapy. In the context of THZ1, CRISPR screens have been used to validate CDK7 as a critical vulnerability in several cancers. For example, genetic depletion of CDK7 using the CRISPR-Cas9 system was shown to inhibit cell growth in cervical cancer cell lines, mimicking the effects of THZ1. dovepress.com Similarly, a CRISPR screen identified CDK7 as a key therapeutic target in hepatocellular carcinoma. nih.gov These genetic validation studies provide strong evidence that the anti-cancer effects of THZ1 are indeed mediated through its on-target inhibition of CDK7.

An unbiased screen in pancreatic cancer cells identified a strong synergistic effect between THZ1 and the tyrosine kinase inhibitor Quizartinib. nih.gov In small cell lung cancer, chemogenomics screens pointed to a synergistic cytotoxicity between THZ1 and the topoisomerase I inhibitor Topotecan. aacrjournals.org In neuroblastoma, a screen of FDA-approved oncology drugs found that tyrosine kinase inhibitors like Ponatinib (B1185) and Lapatinib (B449) exerted the best synergistic anticancer effects with THZ1 in MYCN-amplified cells. nih.gov Furthermore, strong synergistic activity has been observed when combining THZ1 with PARP inhibitors, such as Olaparib (B1684210), in various cancer cell lines, including those from ovarian and triple-negative breast cancers. researchgate.net

Cancer TypeSynergistic Drug CombinationScreening MethodReference
Pancreatic CancerTHZ1 + QuizartinibUnbiased drug screen nih.gov
Small Cell Lung Cancer (SCLC)THZ1 + TopotecanChemogenomics screen aacrjournals.org
Neuroblastoma (MYCN-amplified)THZ1 + Ponatinib / LapatinibScreen of FDA-Approved Oncology Drugs nih.gov
Ovarian, TNBC, Prostate CancerTHZ1 + Olaparib (PARP inhibitor)Combination cell viability assays researchgate.net

CRISPR/Cas9 Knockout Screens

In Vitro and In Vivo Model Systems for Preclinical Validation

The preclinical validation of THZ1's efficacy relies on a range of in vitro and in vivo models that aim to recapitulate human cancer. These models are essential for confirming the therapeutic potential observed in initial screens and for understanding the compound's activity in a more complex biological context.

In vitro studies utilize established cancer cell lines and, increasingly, patient-derived cancer cells to test the direct effects of THZ1. nih.gov For instance, THZ1 has been shown to be effective against multiple established and patient-derived pancreatic ductal adenocarcinoma (PDAC) cell lines. nih.gov

For in vivo validation, xenograft models are commonly used. In these models, human cancer cells are implanted into immunodeficient mice. THZ1 has demonstrated significant anti-tumor activity in xenograft models of various cancers, including T-ALL, ovarian cancer, osteosarcoma, and non-small cell lung cancer (NSCLC). aacrjournals.orgtargetmol.commedchemexpress.comfunakoshi.co.jpnih.gov In a mouse model of human MYCN-amplified neuroblastoma, THZ1 treatment inhibited tumor growth. medchemexpress.commedchemexpress.com

More advanced and clinically relevant models include patient-derived xenografts (PDXs). PDX models are created by implanting tumor tissue directly from a patient into a mouse, which often better preserves the histological and genetic characteristics of the original human tumor. researchgate.netmdpi.com THZ1 has shown efficacy in PDX models of pancreatic cancer and NSCLC, providing strong preclinical evidence for its potential clinical utility. nih.govnih.gov For example, in a PDX model derived from a patient with lung adenocarcinoma, THZ1 treatment suppressed tumor growth. nih.gov Similarly, in a PDX model of CDK7-overexpressing intrahepatic cholangiocarcinoma (ICC), THZ1 administration significantly inhibited tumor growth. researchgate.net

Diverse Cancer Cell Lines

The initial assessment of THZ1's anti-proliferative capabilities has been conducted across a wide array of cancer cell lines, revealing a broad spectrum of activity. glpbio.com This foundational research is crucial for identifying cancers that may be particularly sensitive to CDK7 inhibition by THZ1.

Notably, T-cell acute lymphoblastic leukemia (T-ALL) cell lines, such as Jurkat and KOPTK1, have demonstrated exceptional sensitivity to THZ1. glpbio.comtargetmol.com This heightened sensitivity in T-ALL is attributed to the compound's effect on the transcription of key oncogenes like RUNX1. glpbio.comtargetmol.com In Jurkat and Loucy T-ALL cell lines, THZ1 potently inhibited proliferation. apexbt.com

Beyond hematological malignancies, THZ1 has shown efficacy in various solid tumor cell lines. Studies have demonstrated its anti-proliferative effects in cell lines derived from:

Multiple Myeloma: THZ1 markedly diminished cell proliferation and survival in multiple myeloma cell lines, even in those resistant to bortezomib. nih.gov

Urothelial Carcinoma: THZ1 induced apoptosis and decreased viability in several urothelial carcinoma cell lines, including RT4, BFTC905, HT1376, and T24. nih.gov

Prostate Cancer: The compound has been tested in androgen receptor (AR)-positive prostate cancer cell lines like LNCaP and VCaP, as well as AR-negative lines such as DU145 and PC3. google.com

Nasopharyngeal Carcinoma (NPC): THZ1's effects have been investigated in NPC cell lines, including C666 and HK1. amegroups.cn

B-cell Acute Lymphoblastic Leukemia (B-ALL): In B-ALL cell lines NALM6 and REH, THZ1 has been shown to induce apoptosis at higher concentrations and arrest the cell cycle at lower concentrations. nih.gov

Breast Cancer: The MCF7 breast cancer cell line has been used to study the effects of CDK7 inhibition. ucl.ac.uk

The following table summarizes the diverse cancer cell lines utilized in THZ1 research and the observed outcomes:

Xenograft and Patient-Derived Xenograft (PDX) Models

To validate the in vitro findings in a more complex biological system, researchers have employed xenograft and patient-derived xenograft (PDX) models. These in vivo models are crucial for assessing the therapeutic potential and understanding the systemic effects of THZ1.

Xenograft Models:

In traditional xenograft models, human cancer cell lines are implanted into immunocompromised mice. THZ1 has demonstrated significant anti-tumor activity in several such models:

T-ALL Xenograft: In a mouse model using the KOPTK1 human T-ALL cell line, THZ1 administration inhibited tumor proliferation. targetmol.comapexbt.com

Multiple Myeloma Xenograft: THZ1 significantly improved survival in a systemic U266 multiple myeloma xenograft model with minimal toxicity. nih.gov

Urothelial Carcinoma Xenograft: The compound was shown to suppress both chemonaïve and chemoresistant urothelial carcinoma tumors in mouse xenograft models. nih.gov

MYCN-amplified Neuroblastoma Xenograft: THZ1 inhibited tumor growth in a mouse model of human MYCN-amplified neuroblastoma. medchemexpress.commedchemexpress.com

Prostate Cancer Xenograft: In vivo studies have shown that THZ1 induces tumor regression in xenograft models of AR-amplified castration-resistant human prostate cancer. google.com

Patient-Derived Xenograft (PDX) Models:

PDX models involve the direct implantation of tumor tissue from a patient into an immunocompromised mouse. criver.comnih.gov These models are considered to more accurately represent the heterogeneity and biology of a patient's tumor compared to traditional cell line-derived xenografts. nih.govnih.gov The use of PDX models allows for preclinical evaluation of therapies in a context that better mirrors the clinical setting. invivotek.com While the specific use of THZ1 in a wide range of PDX models is an ongoing area of research, the established efficacy in traditional xenografts provides a strong rationale for its evaluation in various PDX models across different cancer types.

The following table summarizes the key findings from xenograft model studies with THZ1:

Mechanistic Investigations of CDK7 Substrate Specificity

THZ1's mechanism of action is centered on its role as a covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). targetmol.commedchemexpress.com CDK7 is a critical component of the general transcription factor TFIIH and also functions as a CDK-activating kinase (CAK). researchgate.net Understanding how THZ1 affects CDK7's phosphorylation of its various substrates is key to deciphering its biological effects.

Research has shown that THZ1 treatment leads to the inhibition of phosphorylation of the C-terminal domain (CTD) of RNA polymerase II (RNAPII) at Serine 5 (Ser5) and Serine 7 (Ser7). targetmol.commerckmillipore.com This is a crucial step in transcription initiation and promoter escape. researchgate.net For instance, in Jurkat cells, 250 nM of THZ1 completely inhibited the phosphorylation of RNAPII CTD at Ser5 and Ser7. targetmol.com

Furthermore, the inhibitory action of THZ1 is not limited to RNAPII. As a CAK, CDK7 activates other CDKs involved in cell cycle progression. researchgate.net Studies have observed that THZ1 treatment results in the dephosphorylation and inactivation of CDK1, CDK2, and CDK9. nih.gov This disruption of both transcriptional and cell cycle machinery contributes to the potent anti-cancer effects of the compound.

Elucidating the Role of THZ1 Dihydrochloride (B599025) in Downstream-of-Gene (DoG) Transcripts and Stress Responses

Recent research has uncovered a fascinating aspect of cellular response to transcriptional stress: the generation of Downstream-of-Gene (DoG) transcripts. DoGs are long non-coding RNAs that result from transcriptional readthrough past the normal polyadenylation site. nih.govresearchgate.net Their production is observed under various stress conditions. nih.govresearchgate.net

Bioinformatic analyses have revealed that treatment with transcriptional inhibitors, including THZ1, induces the formation of DoGs in cancer cells. nih.govresearchgate.net For example, in pancreatic cancer cells, treatment with THZ1 led to a notable increase in DoGs. mdpi.com This suggests that the generation of DoGs is part of a broader cellular response to the transcriptional stress induced by THZ1. researchgate.netresearchgate.net While some genes that produce DoGs are shared between different cancer cell lines and treatments, a clear functional correlation has yet to be fully established. nih.govresearchgate.net These findings indicate that DoG formation is a component of the cellular defense mechanism against transcriptional inhibition. nih.govresearchgate.net

The induction of DoGs is part of what is termed the transcriptional stress response (TSR). mdpi.com This response involves the overexpression of certain genes even in the face of widespread transcriptional inhibition. mdpi.com The study of DoGs and the broader TSR provides a new lens through which to understand the complex cellular reactions to compounds like THZ1 and may reveal novel therapeutic vulnerabilities.

Q & A

Q. What is the molecular mechanism of THZ1 Dihydrochloride in selectively inhibiting CDK7, and how is this validated experimentally?

this compound acts as a covalent, allosteric inhibitor of CDK7, binding irreversibly to a cysteine residue outside the kinase active site. This disrupts CDK7-mediated phosphorylation of RNA polymerase II, leading to transcriptional arrest. Validation involves:

  • Kinase selectivity profiling : Use of broad-spectrum kinase assays (e.g., KINOMEscan) to confirm CDK7 specificity .
  • Cellular target engagement : Western blotting for reduced phosphorylation of CDK7 substrates (e.g., RNA Pol II CTD) in treated cancer cell lines .
  • Structural analysis : Co-crystallization studies or molecular dynamics simulations to confirm binding mode .

Q. What in vitro assays are recommended to assess this compound’s anti-proliferative effects?

Standard assays include:

  • Cell viability assays : Dose-response curves (IC50 determination) using MTT, CellTiter-Glo, or colony formation assays in cancer cell lines (e.g., MCF-7, A431) .
  • Apoptosis detection : Annexin V/PI staining followed by flow cytometry.
  • Cell cycle analysis : Flow cytometry with propidium iodide to identify G1/S arrest. Ensure consistency in cell culture conditions (e.g., serum concentration, passage number) to minimize variability .

Q. How should researchers prepare and store this compound for in vitro studies?

  • Solubility : Dissolve in DMSO (10 mM stock) to avoid hydrolysis.
  • Storage : Aliquot at -80°C under inert gas (e.g., argon) to prevent oxidation.
  • Quality control : Verify purity (>99%) via HPLC and batch-specific Certificates of Analysis (COA) .

Advanced Research Questions

Q. How can off-target effects of this compound be systematically addressed in kinase inhibition studies?

  • Rescue experiments : Overexpress wild-type CDK7 or a cysteine-mutated variant (C312S) to confirm on-target effects .
  • Proteome-wide profiling : Use chemical proteomics (e.g., isoTOP-ABPP) to identify non-kinase targets.
  • Transcriptomic analysis : RNA-seq to distinguish CDK7-dependent gene expression changes from off-target artifacts .

Q. What experimental strategies resolve discrepancies in reported IC50 values for this compound across studies?

Discrepancies may arise from assay conditions (e.g., ATP concentration, incubation time). Mitigation strategies:

  • Standardize assay parameters : Use consistent ATP levels (near Km) and pre-incubation times (≥1 hour for covalent binding) .
  • Cross-validate with orthogonal assays : Compare biochemical (e.g., ADP-Glo) and cellular (e.g., proliferation) IC50 values .
  • Reference internal controls : Include well-characterized CDK7 inhibitors (e.g., LDC4297) as benchmarks .

Q. How should combination therapy experiments with this compound and other anticancer agents be designed?

  • Synergy assessment : Use Chou-Talalay combination index (CI) analysis via CompuSyn software.
  • Sequential vs. concurrent dosing : Test both to identify optimal scheduling (e.g., THZ1 prior to PARP inhibitors to exploit transcriptional vulnerability) .
  • In vivo validation : Use patient-derived xenograft (PDX) models with pharmacokinetic monitoring to ensure target coverage .

Q. What statistical methods are critical for analyzing this compound’s dose-response data in preclinical models?

  • Nonlinear regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) for IC50/EC50 calculation.
  • Error propagation : Use bootstrapping or Monte Carlo simulations to quantify uncertainty in fitted parameters.
  • Multiplicity correction : Apply Benjamini-Hochberg adjustment for high-throughput datasets (e.g., CRISPR screens) .

Methodological Considerations

Q. How can researchers ensure reproducibility of this compound studies across laboratories?

  • Detailed protocols : Publish step-by-step methods for compound handling, assay conditions, and data analysis in supplementary materials .
  • Data transparency : Share raw datasets (e.g., flow cytometry FCS files, microscopy images) via repositories like Zenodo.
  • Collaborative validation : Replicate key findings in independent labs using identical reagent batches .

Q. What in vivo models are most suitable for evaluating this compound’s efficacy and toxicity?

  • Syngeneic models : For immunocompetent studies (e.g., CT26 colon cancer in BALB/c mice).
  • Genetically engineered models (GEMMs) : To study THZ1 in CDK7-driven tumors (e.g., MYC-amplified cancers).
  • Toxicity endpoints : Monitor weight loss, hematologic parameters, and liver/kidney function .

Q. How can transcriptomic data from THZ1-treated cells be integrated with functional genomics to identify resistance mechanisms?

  • CRISPR knockout screens : Identify genes whose loss confers resistance (e.g., CDK7 itself or downstream effectors).
  • Pathway enrichment : Use GSEA or DAVID to link differentially expressed genes to survival pathways (e.g., mTOR, Wnt).
  • Single-cell RNA-seq : Resolve heterogeneity in transcriptional responses within tumor populations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.